Pomalidomide-C2-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H14BrN3O4 |
|---|---|
Molecular Weight |
380.19 g/mol |
IUPAC Name |
4-(2-bromoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14BrN3O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7H2,(H,18,20,21) |
InChI Key |
QKEVDEBXLPYMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCBr |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Pomalidomide-C2-Br in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's own ubiquitin-proteasome system. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest (POI). Among the most utilized E3 ligase ligands are derivatives of immunomodulatory drugs (IMiDs), such as pomalidomide. This technical guide provides an in-depth exploration of the mechanism of action of Pomalidomide-C2-Br, a common building block used in the synthesis of pomalidomide-based PROTACs.
Pomalidomide functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex. The "C2-Br" component refers to a two-carbon linker terminating in a bromine atom, which serves as a reactive handle for conjugation to a ligand that binds the target protein. Pomalidomide is often favored over its predecessor, thalidomide, due to its higher binding affinity for CRBN, which can translate to more potent protein degradation.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental principle of a this compound-based PROTAC is to induce the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase complex. This proximity-induced event triggers a cascade of molecular events culminating in the degradation of the target protein.
The key steps are as follows:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct warheads, simultaneously binds to the target protein and the CRBN subunit of the CRL4 E3 ligase complex. The flexibility and chemical nature of the linker, in this case, a two-carbon chain, are critical in allowing for a productive ternary complex to form.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is now recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having catalyzed this event, is then released and can engage another target protein and E3 ligase, acting in a catalytic manner.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of the target protein degraded at saturating PROTAC concentrations. While specific data for PROTACs utilizing a this compound linker is not always explicitly reported as such in the literature, the following table provides representative data for pomalidomide-based PROTACs with short alkyl linkers targeting various proteins. This data serves as a valuable benchmark for researchers designing and evaluating new degraders.
| Target Protein | Cell Line | Linker Type (if specified) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | THP-1 | PEG | <1 | >95 | [1] |
| BTK | Ramos | Alkyl | 0.5 | >95 | [2] |
| HDAC8 | 293T | Alkyl | 147 | 93 | [3] |
| EGFR | A549 | PEG | 32.9 | >95 | [4] |
Experimental Protocols
Characterizing the activity of a this compound-based PROTAC involves a series of key experiments to determine its efficacy and mechanism of action. Below are detailed methodologies for these essential assays.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to high micromolar) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Antibody against the target protein or ubiquitin for IP
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel experiment, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Lyse the cells using IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (to pull down the target and check for ubiquitin) or an antibody against ubiquitin (to pull down all ubiquitinated proteins and check for the target) overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an antibody against ubiquitin (if the target was immunoprecipitated) or an antibody against the target protein (if ubiquitin was immunoprecipitated). An increase in the ubiquitination signal in the presence of the PROTAC (and further accumulation with a proteasome inhibitor) indicates that the degradation is ubiquitin-dependent.
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation on cell survival and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound-based PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well opaque-walled plates
-
Plate reader (luminometer or spectrophotometer)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. This typically involves a short incubation period.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle-treated control to determine the percentage of cell viability. Plot the cell viability against the PROTAC concentration to calculate the half-maximal inhibitory concentration (IC50).
Synthesis of this compound
The this compound building block is typically synthesized by reacting pomalidomide with a suitable two-carbon linker containing a bromine atom. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an appropriate amine-containing linker precursor, followed by further modifications. Alternatively, direct alkylation of the pomalidomide amino group can be performed.
A plausible synthetic route starting from pomalidomide is as follows:
-
Alkylation of Pomalidomide: Pomalidomide is reacted with a di-halogenated ethane, such as 1-bromo-2-chloroethane or 1,2-dibromoethane, in the presence of a base (e.g., potassium carbonate or DIPEA) and a suitable solvent (e.g., DMF or acetonitrile). The reaction is typically heated to drive it to completion. The amino group of pomalidomide acts as a nucleophile, displacing one of the halogen atoms to form the this compound conjugate.
Conclusion
This compound is a valuable and widely used building block in the development of potent and selective PROTAC degraders. Its ability to efficiently recruit the CRBN E3 ligase makes it a cornerstone of many targeted protein degradation strategies. A thorough understanding of its mechanism of action, coupled with robust experimental validation using the protocols outlined in this guide, is essential for researchers aiming to design and optimize novel PROTAC therapeutics. The quantitative data provided serves as a useful reference for benchmarking the performance of newly synthesized degraders. As the field of targeted protein degradation continues to evolve, the principles and methodologies described herein will remain fundamental to the successful development of this transformative class of medicines.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Pomalidomide-C2-Br: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C2-Br is a crucial research tool in the burgeoning field of targeted protein degradation. It is a synthetic chemical compound derived from pomalidomide, an immunomodulatory drug. In the context of research, this compound serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This property makes it an indispensable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.[4]
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound provides the E3 ligase-recruiting component, enabling the PROTAC to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to tag the POI for degradation.[5] The "C2-Br" portion of its name refers to a two-carbon linker terminating in a bromine atom, which provides a reactive handle for chemists to attach a POI-binding ligand, thus completing the PROTAC structure.
This technical guide provides an in-depth overview of the research applications of this compound, including quantitative data on its efficacy in degrading specific protein targets, detailed experimental protocols for its use, and visualizations of the underlying biological pathways and experimental workflows.
Core Application: A Building Block for PROTACs
The primary application of this compound in research is as a foundational component for the construction of PROTACs. By serving as the CRBN-binding moiety, it enables the degradation of a wide array of protein targets implicated in various diseases, including cancer and neurodegenerative disorders. The selection of the POI ligand dictates the specificity of the resulting PROTAC.
Mechanism of Action of a this compound-Based PROTAC
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data on Protein Degradation
The efficacy of PROTACs synthesized using this compound is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of the target protein degraded at saturating PROTAC concentrations.
| Target Protein | PROTAC | Cell Line | DC50 | Dmax | Reference |
| Histone Deacetylase 8 (HDAC8) | ZQ-23 (pomalidomide-based) | Jurkat | 147 nM | 93% | |
| Androgen Receptor (AR) | PROTAC AR Degrader-8 | 22Rv1 | 0.018 µM | Not specified | |
| Androgen Receptor (AR) | PROTAC AR Degrader-8 | LNCaP | 0.14 µM | Not specified | |
| Androgen Receptor (AR) | PROTAC 13b (thalidomide-based) | LNCaP | 5.211 µM | Not specified | |
| B-Raf | Compound 2 (pomalidomide hybrid) | MCF-7 | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in the development and characterization of PROTACs.
Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC by conjugating this compound with a ligand for a protein of interest (POI) that contains a nucleophilic functional group (e.g., an amine or a phenol).
Materials:
-
This compound
-
POI ligand with a nucleophilic functional group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., silica gel column chromatography or preparative HPLC)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) and a slight excess of the non-nucleophilic base (e.g., 2.0 equivalents of DIPEA) in anhydrous DMF.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for a period of 4 to 24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a this compound-based PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per well and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay
This protocol describes how to assess the cytotoxic effects of a this compound-based PROTAC on cells using a commercially available assay such as CellTiter-Glo®.
Materials:
-
Cultured cells
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in an opaque-walled 96-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC or a vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the PROTAC concentration to determine the IC50 (concentration that inhibits cell growth by 50%).
Visualizations
Signaling Pathway of a this compound-Based PROTAC
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Evaluating a this compound-Based PROTAC
Caption: Workflow for PROTAC development and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pomalidomide-C2-Br in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of many successful PROTACs is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the target protein. Pomalidomide, a derivative of thalidomide, is a potent binder of the Cereblon (CRBN) E3 ligase.[1][2] Pomalidomide-C2-Br is a key chemical tool—a pomalidomide molecule pre-functionalized with a two-carbon linker terminating in a bromine atom. This ready-to-use building block facilitates the efficient synthesis of pomalidomide-based PROTACs, enabling researchers to rapidly generate and test novel protein degraders.[3][4] This technical guide provides an in-depth overview of the role of this compound in TPD, including its mechanism of action, quantitative performance data of derived PROTACs, detailed experimental protocols, and visualizations of key processes.
Core Concept: The Mechanism of Action
This compound serves as the CRBN-recruiting component in a PROTAC. The fundamental mechanism of action for a PROTAC synthesized using this building block involves the formation of a ternary complex, a crucial intermediate that brings the target protein and the E3 ligase into close proximity.[5] This proximity-induced event triggers the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the DC50, which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the Dmax, which represents the maximum percentage of protein degradation achievable. Additionally, the binding affinity of the pomalidomide moiety to CRBN is a critical determinant of PROTAC efficacy.
Degradation Performance of a this compound-Derived PROTAC
This compound can be utilized to synthesize "PROTAC AR Degrader-8," a potent degrader of the Androgen Receptor (AR), including its full-length (AR-FL) and splice variant (AR-V7) forms, which are implicated in prostate cancer.
| PROTAC Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| PROTAC AR Degrader-8 | AR-FL | 22Rv1 | 0.018 | >90 | |
| PROTAC AR Degrader-8 | AR-FL | LNCaP | 0.14 | >90 | |
| PROTAC AR Degrader-8 | AR-V7 | 22Rv1 | 0.026 | >90 |
Cell Proliferation Inhibition
The degradation of a target protein by a PROTAC often translates into a functional cellular outcome, such as the inhibition of cancer cell growth, which is measured by the IC50 value.
| PROTAC Name | Cell Line | IC50 (µM) | Reference |
| PROTAC AR Degrader-8 | 22Rv1 | 0.038 | |
| PROTAC AR Degrader-8 | LNCaP | 1.11 |
Binding Affinities of Pomalidomide to Cereblon
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Assay Method | Reference |
| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay | |
| Lenalidomide | ~178 nM | ~1.5 µM - 3 µM | Competitive Titration, TR-FRET | |
| Thalidomide | ~250 nM | ~30 µM | Competitive Titration, Competitive Binding Assay |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of PROTACs. The following sections provide methodologies for key experiments in the TPD workflow.
Synthesis of a this compound-based PROTAC
This protocol outlines a general procedure for the synthesis of a PROTAC using this compound and a target protein ligand containing a nucleophilic functional group (e.g., a phenol or amine).
Materials:
-
This compound
-
Target protein ligand with a nucleophilic handle
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A suitable base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification apparatus (e.g., HPLC)
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by an appropriate analytical method such as LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cellular Protein Degradation Assay (Western Blot)
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (AlphaLISA)
This protocol outlines a method to assess the formation of the ternary complex (Target Protein-PROTAC-CRBN) using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant CRBN/DDB1 complex (e.g., His-tagged)
-
This compound-based PROTAC
-
AlphaLISA Donor and Acceptor beads corresponding to the protein tags (e.g., Anti-GST Donor beads and Anti-His Acceptor beads)
-
AlphaLISA assay buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare solutions of the tagged target protein and tagged CRBN/DDB1 complex at a constant concentration.
-
Ternary Complex Formation: In a 384-well plate, add the target protein, the CRBN/DDB1 complex, and the PROTAC dilutions. Incubate for 60-90 minutes at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The formation of the ternary complex brings the Donor and Acceptor beads into proximity, resulting in a luminescent signal. The signal intensity is plotted against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
Conclusion
This compound is a valuable and versatile chemical tool for the development of potent and selective protein degraders. Its pre-functionalized nature streamlines the synthesis of CRBN-recruiting PROTACs, enabling rapid exploration of structure-activity relationships. The ability to induce the degradation of clinically relevant targets, such as the Androgen Receptor, highlights the therapeutic potential of PROTACs derived from this building block. By employing the detailed experimental protocols provided in this guide, researchers can effectively synthesize, characterize, and optimize novel this compound-based PROTACs for a wide range of therapeutic applications. The continued innovation in the field of targeted protein degradation, facilitated by such key chemical tools, promises to deliver a new generation of medicines for diseases with high unmet medical need.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
Pomalidomide-C2-Br for E3 Ligase Recruitment: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology, acting as heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component in the design of effective PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for degradation. Pomalidomide, an analog of thalidomide, is a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth overview of Pomalidomide-C2-Br, a functionalized derivative of pomalidomide designed for the efficient synthesis of CRBN-recruiting PROTACs. We will delve into its mechanism of action, provide quantitative data on the performance of pomalidomide-based PROTACs, and offer detailed experimental protocols for their synthesis and evaluation.
Introduction: The Role of Pomalidomide in Targeted Protein Degradation
Pomalidomide is an immunomodulatory drug (IMiD) that exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
In the context of PROTACs, the pomalidomide moiety serves as a high-affinity anchor to the CRBN E3 ligase. By linking pomalidomide to a ligand that binds a protein of interest (POI), the resulting PROTAC molecule can induce the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
This compound is a key building block for the synthesis of pomalidomide-based PROTACs. It consists of the pomalidomide core connected to a two-carbon (C2) linker terminating in a bromine (Br) atom. This terminal bromine acts as a reactive handle for covalent attachment to a POI ligand, enabling the modular construction of PROTACs.[4]
Mechanism of Action: this compound in E3 Ligase Recruitment
The recruitment of the CRL4-CRBN E3 ligase by a this compound-based PROTAC initiates a catalytic cycle of targeted protein degradation. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and CRBN, forming a POI-PROTAC-CRBN ternary complex. The stability and conformation of this complex are critical for degradation efficiency.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This proximity facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI, forming a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to recruit another POI molecule, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-C2-Br for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pomalidomide-C2-Br, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's natural ubiquitin-proteasome system. This compound serves as a crucial E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, to a protein of interest (POI) for targeted degradation.[1][2][3]
Introduction to this compound
This compound is a functionalized derivative of pomalidomide, an immunomodulatory drug.[4][5] It incorporates the potent CRBN-binding phthalimide moiety of pomalidomide, connected to a two-carbon (C2) linker that terminates in a bromine (Br) atom. This terminal bromine acts as a reactive handle for covalent attachment to a linker connected to a ligand that binds the target protein, thus completing the heterobifunctional PROTAC structure.
The selection of the E3 ligase ligand is a critical step in PROTAC design, influencing degradation efficiency, selectivity, and potential off-target effects. Pomalidomide and its derivatives are widely used due to their high affinity for CRBN and well-established role in targeted protein degradation.
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of Pomalidomide
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁N₃O₄ | |
| Molecular Weight | 273.24 g/mol | |
| Melting Point | 318.5 - 320.5 °C | |
| Solubility | Low solubility in aqueous solutions (~0.01 mg/mL). Soluble in DMSO (≥14 mg/mL). | |
| Appearance | Solid yellow powder |
Table 2: Spectral Data for Pomalidomide
| Technique | Key Signals | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic, glutarimide, and piperidine protons. | |
| ¹³C NMR | Signals for carbonyls, aromatic carbons, and aliphatic carbons of the piperidine ring. | |
| Mass Spec (ESI) | [M+H]⁺ at m/z 274.2 |
Note: The data presented is for the parent compound, pomalidomide. The addition of the C2-Br linker will alter the molecular weight and spectral data accordingly.
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule itself, and the CRBN E3 ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.
PROTAC-mediated protein degradation pathway.
Quantitative Performance Data
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table summarizes representative data for pomalidomide-based PROTACs targeting various proteins.
Table 3: Degradation Performance of Pomalidomide-Based PROTACs
| PROTAC Target | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| HDAC8 | Pomalidomide | - | 147 | 93 | |
| EGFR | Pomalidomide | A549 | 32.9 | 96 | |
| BRD4 | Pomalidomide | Burkitt's Lymphoma | <1 | >90 | |
| BTK | Pomalidomide | MOLM-14 | 6.6 | >90 |
Note: The specific linker used in these PROTACs may differ from the C2-Br linker.
Experimental Protocols
General Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC using this compound typically follows a structured workflow from synthesis to functional validation.
General workflow for PROTAC synthesis and evaluation.
Detailed Protocol: Synthesis of a PROTAC using this compound
This protocol describes a representative nucleophilic substitution reaction to conjugate this compound with a protein of interest (POI) ligand containing a nucleophilic amine.
Materials:
-
This compound
-
POI ligand with a linker terminating in a primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
-
Stirring apparatus
-
Standard laboratory glassware
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification
-
NMR spectrometer and Mass Spectrometer for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the POI ligand-linker-amine (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of this compound: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibodies against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Signaling Pathways
Pomalidomide-based PROTACs can be designed to target a wide array of proteins involved in various signaling pathways implicated in disease. Below are examples of signaling pathways for common PROTAC targets.
PROTAC-Mediated Degradation of EGFR
PROTAC-mediated degradation of EGFR disrupts downstream signaling.
PROTAC-Mediated Degradation of BTK
PROTAC-mediated degradation of BTK blocks B-cell receptor signaling.
PROTAC-Mediated Degradation of BRD4
PROTAC-mediated degradation of BRD4 inhibits oncogene transcription.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and selective PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward incorporation into heterobifunctional degraders through the reactive C2-bromoethyl linker enables the targeted degradation of a wide array of proteins implicated in various diseases. The methodologies and data presented in this guide provide a foundational framework for researchers to design, synthesize, and evaluate novel pomalidomide-based PROTACs for both therapeutic and research applications. As the field of targeted protein degradation continues to evolve, the rational design and application of well-characterized building blocks like this compound will be paramount to the development of next-generation protein degraders.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Pomalidomide-C2-Br Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The Pomalidomide-C2-Br linker has emerged as a valuable building block in the synthesis of PROTACs, offering a reliable means to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the this compound linker, including its synthesis, its role in PROTAC efficacy, and its application in the development of novel protein degraders.
Pomalidomide, a derivative of thalidomide, is a potent binder of the CRBN E3 ubiquitin ligase complex.[1][2] The "-C2-Br" component of the linker refers to a two-carbon alkyl chain terminating in a bromine atom. This ethyl bromide moiety serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI), facilitating the assembly of the final PROTAC molecule. The length and composition of the linker are critical determinants of the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
Data Presentation: The Impact of Linker Composition on PROTAC Efficacy
The selection of the E3 ligase ligand and the nature of the linker significantly influence the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. Pomalidomide is often favored over its predecessor, thalidomide, due to its higher binding affinity for CRBN.[4] The choice of linker, particularly its length and composition (e.g., alkyl vs. polyethylene glycol [PEG]), is a critical parameter that is often optimized empirically for each target.
Below are tables summarizing quantitative data for various pomalidomide-based PROTACs, illustrating the impact of the linker on their degradation performance against different protein targets.
Table 1: Pomalidomide Binding Affinity for Cereblon (CRBN)
| Ligand | Dissociation Constant (Ki) |
| Pomalidomide | 156.60 nM |
Data from a competitive titration assay.[5]
Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | Alkyl chain | A549 | 32.9 | 96 |
| PROTAC 18 | Dioxopiperidinyl derivative | A549 | 32.9 | 96 |
| PROTAC 22 | Based on CO-1686 | H1975 | 240 | - |
This table presents data for EGFR-targeting PROTACs utilizing pomalidomide as the CRBN ligand.
Table 3: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting Histone Deacetylase 8 (HDAC8)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| ZQ-23 | Not specified | 147 | 93 |
Data for an HDAC8 degrader employing a pomalidomide-based PROTAC strategy.
Table 4: Comparative Degradation Efficacy of PROTACs with Varying Linker Lengths and Compositions
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | Alkyl/Ether | 12-29 | Submicromolar | >75 |
| AR | Rigid | - | < 1 | - |
| CRBN | Alkyl | 9 | Concentration-dependent decrease | - |
| CRBN | PEG | 9 | Weak degradation | - |
This table highlights the critical role of linker length and composition in achieving potent protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are protocols relevant to the this compound linker.
Synthesis of this compound Linker
General Alkylation Procedure:
-
Dissolution: Dissolve pomalidomide in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to the solution to deprotonate the amine.
-
Alkylation: Add an excess of 1,2-dibromoethane to the reaction mixture.
-
Reaction: Stir the reaction at an appropriate temperature (e.g., room temperature to 90 °C) overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the base and other inorganic byproducts. The crude product is then purified using column chromatography on silica gel to yield the this compound linker.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells after treatment with a PROTAC synthesized using the this compound linker.
-
Cell Culture and Treatment: Plate the desired cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 [TBST]) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. The DC50 and Dmax values can be determined from the resulting dose-response curves.
Mandatory Visualizations
Signaling Pathways
The degradation of key signaling proteins such as the Androgen Receptor (AR) and Epidermal Growth factor Receptor (EGFR) by PROTACs can significantly impact downstream cellular processes.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Pomalidomide-C2-Br: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 28, 2025
Abstract
Pomalidomide-C2-Br is a pivotal bifunctional molecule extensively utilized in the burgeoning field of Targeted Protein Degradation (TPD). It serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate specific disease-causing proteins. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of this compound. Detailed experimental protocols for its synthesis and key biochemical and cellular assays are presented, alongside quantitative data on its binding affinity and the degradation efficacy of resulting PROTACs. Furthermore, this guide includes visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its role in advancing TPD research.
Introduction: The Rise of Targeted Protein Degradation and the Role of this compound
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to drug previously "undruggable" targets. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the selective degradation of a target protein.
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is a conjugate of the E3 ligase ligand pomalidomide and a two-carbon (C2) linker terminating in a reactive bromine (Br) atom. Pomalidomide binds with high affinity to the E3 ubiquitin ligase Cereblon (CRBN), while the bromoalkyl linker provides a versatile handle for conjugation to a ligand targeting a specific POI. This modular design has made this compound a widely adopted tool for the rapid and efficient synthesis of potent and selective protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data
The efficacy of this compound as a PROTAC building block is underpinned by the strong binding affinity of pomalidomide for CRBN and the subsequent potent degradation of the target protein by the assembled PROTAC.
Binding Affinity of Pomalidomide to Cereblon (CRBN)
While the binding affinity of this compound itself is not extensively reported, the affinity of the parent molecule, pomalidomide, is a reliable proxy as the C2-Br linker is designed to be solvent-exposed and not interfere with CRBN binding.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[1] | ~2-3 µM[2] | Competitive Titration, Fluorescence-based Thermal Shift[1][2] |
Degradation Efficacy of PROTACs Synthesized with this compound
This compound has been successfully used to synthesize potent degraders for various targets. A notable example is PROTAC AR Degrader-8, which targets the Androgen Receptor (AR).
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| PROTAC AR Degrader-8 | AR-FL | 22Rv1 | 0.018 µM | >90% (inferred) |
| PROTAC AR Degrader-8 | AR-FL | LNCaP | 0.14 µM | >90% (inferred) |
| PROTAC AR Degrader-8 | AR-V7 | 22Rv1 | 0.026 µM | >90% (inferred) |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Synthesis of this compound
While a direct, step-by-step protocol for this compound is not widely published, its synthesis can be achieved through a nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide.
Materials:
-
4-Fluorothalidomide
-
2-Bromoethylamine hydrobromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add 2-bromoethylamine hydrobromide (1.1 equivalents) and DIPEA (3 equivalents).
-
Heat the reaction mixture to 90°C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
CRBN Binding Assay (Fluorescence Polarization)
This assay measures the binding of this compound to the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled CRBN ligand (tracer)
-
This compound
-
Pomalidomide (positive control)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-binding 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound and pomalidomide in assay buffer.
-
In the microplate, add the assay buffer, CRBN-DDB1 complex, and the fluorescent tracer to all wells except the blank.
-
Add the serially diluted compounds to the respective wells. Include DMSO as a vehicle control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the compound concentration.
In Vitro Ubiquitination Assay
This assay determines if a this compound-based PROTAC can induce the ubiquitination of a target protein.
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRL4-CRBN E3 ligase complex
-
Recombinant target protein
-
Human ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, CRL4-CRBN, ubiquitin, ATP, and the target protein in the reaction buffer.
-
Add the PROTAC of interest at various concentrations. Include a DMSO vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific to the target protein to detect the formation of higher molecular weight polyubiquitinated species.
Cell-Based Protein Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using antibodies against the target protein and a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of protein degradation relative to the vehicle control and normalize to the loading control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
This compound has established itself as an indispensable tool in the development of PROTACs. Its well-characterized interaction with the E3 ligase Cereblon, coupled with a versatile reactive linker, provides a robust platform for the design of potent and selective protein degraders. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their targeted protein degradation campaigns. As the field of TPD continues to evolve, the foundational role of well-designed building blocks like this compound will undoubtedly continue to drive the discovery of novel therapeutics for a wide range of diseases.
References
The Core Principles of Pomalidomide-C2-Br: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C2-Br is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its fundamental principles, applications, and the experimental protocols necessary for its effective use in targeted protein degradation. Pomalidomide, a derivative of thalidomide, is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). The "-C2-Br" modification provides a two-carbon linker with a terminal bromine atom, a reactive handle for conjugation to a ligand targeting a protein of interest (POI). This strategic design allows for the creation of heterobifunctional PROTACs that can hijack the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.
Chemical Properties and Structure
This compound is a synthetic molecule designed for straightforward conjugation in PROTAC development. Its key chemical features are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₄BrN₃O₄ |
| Molecular Weight | 380.19 g/mol |
| Synonyms | Pomalidomide-4'-C2-Br |
| Chemical Structure | 4-(2-bromoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
Mechanism of Action: The PROTAC Approach
This compound serves as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. By conjugating this compound to a ligand that binds to a target protein, a ternary complex is formed between the target protein, the PROTAC, and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Figure 1: PROTAC-mediated protein degradation pathway initiated by this compound.
Quantitative Data: Binding Affinity and Degradation Efficiency
The efficacy of a pomalidomide-based PROTAC is determined by several factors, including its binding affinity to CRBN and the degradation efficiency of the target protein.
Pomalidomide Binding Affinity to Cereblon
The affinity of pomalidomide for CRBN is a critical parameter for its function as an E3 ligase recruiter.
| Ligand | Binding Affinity (Ki) to CRBN |
| Pomalidomide | 156.60 nM |
This data is based on competitive titration experiments.
Representative Degradation Efficiency of Pomalidomide-Based PROTACs
The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following table provides representative data for various pomalidomide-based PROTACs targeting different proteins, illustrating the potential efficacy that can be achieved.
| PROTAC Target | Linker Type | DC50 | Dmax | Cell Line |
| EGFR | Alkyl/PEG | 32.9 nM | 96% | A549 |
| BTK | PEG | 0.8 nM | ~95% | Ramos |
| HDAC1 | Alkyl | 0.91 µM | >50% | HCT116 |
| HDAC3 | Alkyl | 0.64 µM | >50% | HCT116 |
Note: DC50 and Dmax values are highly dependent on the specific target protein, linker composition, and cell line used.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a pomalidomide-based PROTAC using this compound and subsequent evaluation of its biological activity.
Synthesis of a Pomalidomide-Based PROTAC
This protocol describes the nucleophilic substitution reaction between this compound and a target protein ligand containing a nucleophilic group (e.g., an amine, phenol, or thiol).
Materials:
-
This compound
-
Target protein ligand with a nucleophilic functional group
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Standard purification equipment (e.g., silica gel chromatography, HPLC)
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere.
-
Add the base (e.g., DIPEA, 2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-90 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the final PROTAC.
Figure 2: Experimental workflow for PROTAC synthesis.
Western Blot for Protein Degradation Assessment
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay
This protocol is for assessing the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified duration (e.g., 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data to determine the IC50 value (the concentration of PROTAC that inhibits cell viability by 50%).
-
Conclusion
This compound is a versatile and powerful tool for the development of PROTACs. Its well-characterized interaction with the E3 ligase Cereblon, combined with a reactive linker, provides a robust platform for inducing the degradation of a wide range of target proteins. By following the principles and protocols outlined in this guide, researchers can effectively synthesize and evaluate novel pomalidomide-based PROTACs, paving the way for new therapeutic strategies in various diseases.
Methodological & Application
Synthesis of Pomalidomide-C2-Br: A Key Building Block for PROTAC Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Pomalidomide-C2-Br, a crucial intermediate for the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide is a well-established E3 ligase ligand that recruits Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The incorporation of a C2-bromoethyl linker provides a reactive handle for the subsequent attachment of a target protein ligand, enabling the creation of heterobifunctional PROTAC molecules. This protocol outlines a straightforward and efficient method for the N-alkylation of pomalidomide's aromatic amine.
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a flexible linker. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]
Pomalidomide, a derivative of thalidomide, is a potent binder of the Cereblon (CRBN) E3 ligase and is frequently utilized in the design of PROTACs.[1][2] The synthesis of pomalidomide-linker conjugates is a critical step in the development of these protein degraders. While several methods exist for the derivatization of pomalidomide, the direct alkylation of its aromatic amine with bifunctional linkers remains a common strategy.[3] This document details a protocol for the synthesis of this compound, a versatile building block featuring a two-carbon linker with a terminal bromine atom, ready for conjugation to a POI ligand.
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs hijack the cellular ubiquitin-proteasome system to induce the degradation of a target protein. The pomalidomide moiety binds to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The other end of the PROTAC molecule simultaneously binds to the protein of interest. This ternary complex formation brings the E3 ligase machinery into close proximity with the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
References
Application Notes and Protocols for the Conjugation of Pomalidomide-C2-Br to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the conjugation of Pomalidomide-C2-Br to a protein ligand. Pomalidomide is a potent E3 ubiquitin ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] By conjugating pomalidomide to a ligand that targets a specific protein of interest (POI), a Proteolysis Targeting Chimera (PROTAC) can be synthesized.[1][3] PROTACs are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
This compound is a derivative of pomalidomide featuring a two-carbon linker with a terminal bromine atom. The alkyl bromide serves as a reactive handle for conjugation to a protein ligand containing a suitable nucleophile, such as an amine, thiol, or hydroxyl group, typically through a bimolecular nucleophilic substitution (SN2) reaction. This document outlines the chemical principles, experimental protocols, and characterization methods for the successful conjugation of this compound.
Chemical Principle
The conjugation of this compound to a protein ligand relies on the SN2 reaction mechanism. In this reaction, a nucleophilic group on the protein ligand attacks the electrophilic carbon atom of the C2-Br linker, displacing the bromide leaving group in a single, concerted step. The reactivity of the alkyl halide in SN2 reactions generally follows the order I > Br > Cl > F. The choice of base, solvent, and temperature is crucial for optimizing the reaction rate and minimizing side reactions.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs hijack the cell's ubiquitin-proteasome system to achieve targeted protein degradation. The pomalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the CRL4 E3 ubiquitin ligase complex. This complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and RBX1. The other end of the PROTAC binds to the protein of interest (POI). This ternary complex formation brings the POI into close proximity with the E3 ligase machinery, leading to the poly-ubiquitination of the POI by an E2 ubiquitin-conjugating enzyme. The poly-ubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the POI.
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow
The overall workflow for conjugating this compound to a protein ligand and characterizing the final product is depicted below.
Caption: Experimental workflow for this compound conjugation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein ligand with a nucleophilic handle (e.g., primary amine, thiol, or hydroxyl group)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Potassium Carbonate (K₂CO₃)
-
Sodium Hydride (NaH)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Preparative and analytical C18 HPLC columns
-
Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)
-
NMR spectrometer (optional)
Protocol 1: Conjugation to an Amine-Containing Ligand
This protocol describes the conjugation of this compound to a protein ligand containing a primary or secondary amine.
-
Preparation:
-
Dissolve the amine-containing protein ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
-
Reaction:
-
Add the this compound solution to the protein ligand solution dropwise while stirring.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Conjugation to a Thiol-Containing Ligand
This protocol is for conjugating this compound to a ligand with a thiol group.
-
Preparation:
-
Dissolve the thiol-containing protein ligand (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) to the solution.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
-
Reaction:
-
Add the this compound solution to the protein ligand solution.
-
Stir the reaction mixture at room temperature for 4-8 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 3: Conjugation to a Hydroxyl-Containing Ligand
This protocol outlines the conjugation to a ligand with a hydroxyl group, which is generally less nucleophilic than amines or thiols.
-
Preparation:
-
Dissolve the hydroxyl-containing protein ligand (1.0 eq) in anhydrous DMF.
-
Carefully add NaH (1.2 eq, 60% dispersion in mineral oil) to the solution at 0 °C and stir for 30 minutes.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
-
Reaction:
-
Add the this compound solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification Protocol: Preparative HPLC
The crude product from the work-up should be purified by preparative reverse-phase HPLC.
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMF or DMSO.
-
HPLC Conditions:
-
Column: C18, 10 µm, e.g., 19 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient, for example, 10-90% B over 30 minutes.
-
Flow Rate: e.g., 15-20 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Post-Purification: Combine the pure fractions and lyophilize to obtain the final conjugate as a TFA salt.
Data Presentation
The following tables provide illustrative quantitative data for the conjugation and characterization of a Pomalidomide-C2-Amine conjugate.
Table 1: Conjugation Reaction and Purification Yields
| Parameter | Value |
| Starting Protein Ligand (mg) | 100 |
| This compound (mg) | 65 |
| Crude Product Yield (mg) | 135 |
| Purified Conjugate Yield (mg) | 85 |
| Overall Yield (%) | 58% |
Table 2: HPLC and Mass Spectrometry Characterization
| Analysis Method | Parameter | Result |
| Analytical HPLC | Purity | >98% |
| Retention Time | 15.2 min | |
| High-Resolution MS | Calculated Mass [M+H]⁺ | 750.3210 |
| Observed Mass [M+H]⁺ | 750.3215 | |
| Mass Error (ppm) | 0.67 |
Characterization Protocols
Analytical HPLC
To assess the purity of the final conjugate.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified conjugate in 50:50 ACN:water.
-
HPLC Conditions:
-
Column: C18, 5 µm, e.g., 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Mass Spectrometry
To confirm the identity of the conjugate.
-
Sample Preparation: Dilute the purified conjugate to approximately 10 µM in 50:50 ACN:water with 0.1% formic acid.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (QTOF)
-
Scan Range: m/z 100-2000
-
Data Analysis: Compare the observed mass of the [M+H]⁺ ion with the calculated exact mass.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful conjugation of this compound to protein ligands bearing various nucleophilic functional groups. The choice of reaction conditions should be optimized for each specific ligand to maximize yield and purity. Thorough purification and characterization are essential to ensure the quality of the final PROTAC molecule for subsequent biological evaluation.
References
Application Notes and Protocols for Pomalidomide-C2-Br Conjugation in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for the conjugation of Pomalidomide-C2-Br, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives essential for the development of novel therapeutics.[1][2][3]
This compound consists of the pomalidomide core linked to a two-carbon (C2) spacer with a terminal bromide. This bromide serves as a reactive handle for conjugation to a linker attached to a protein of interest (POI) binding ligand, typically through a nucleophilic substitution reaction. The efficient synthesis of these conjugates is a critical step in the development of new protein degraders.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The underlying mechanism of action for a pomalidomide-based PROTAC involves the hijacking of the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to CRBN, an E3 ubiquitin ligase. The other end of the PROTAC binds to the target protein of interest. This induced proximity forms a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
The following protocol describes a general method for the conjugation of this compound to a nucleophile-containing linker, which is attached to a ligand for a protein of interest. The reaction conditions may require optimization depending on the specific nature of the linker and POI ligand.
Materials:
-
This compound
-
Linker-POI Ligand (containing a nucleophilic group, e.g., amine, thiol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction monitoring tools (TLC, LC-MS)
-
Purification supplies (Silica gel for column chromatography, HPLC)
-
Solvents for workup and purification (e.g., Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Methanol (MeOH))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Synthesis of Pomalidomide-C2-Linker-POI Conjugate
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the Linker-POI Ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1.0 - 1.2 equivalents).
-
Add a non-nucleophilic base such as DIPEA (2.0 - 3.0 equivalents) to the reaction mixture. The base scavenges the HBr generated during the reaction.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-90 °C) to facilitate the reaction. The optimal temperature will depend on the nucleophilicity of the linker.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired PROTAC molecule.
-
For higher purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Caption: General workflow for this compound conjugation.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the synthesis and characterization of a pomalidomide-based PROTAC.
Table 1: Reaction Conditions and Yields for PROTAC Synthesis
| Entry | This compound (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | DIPEA (3.0) | DMSO | 90 | 16 | 62 |
| 2 | 1.1 | DIPEA (3.0) | DMF | RT | 24 | 45 |
| 3 | 1.0 | K₂CO₃ (2.0) | DMF | 60 | 18 | 53 |
Note: These are representative values. Actual results will vary based on the specific reactants.
Table 2: Characterization Data for Synthesized PROTAC
| Analytical Method | Expected Value | Observed Value |
| ¹H NMR | Chemical shifts and coupling constants consistent with the proposed structure. | Conforms to structure. |
| ¹³C NMR | Number of signals and chemical shifts consistent with the proposed structure. | Conforms to structure. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ | Observed m/z for [M+H]⁺ within 5 ppm of the calculated value. |
| Purity (HPLC/LC-MS) | >95% | 98.2% |
Concluding Remarks
The conjugation of this compound to a linker appended with a ligand for a protein of interest is a fundamental step in the synthesis of potent PROTAC degraders. The provided protocol offers a general framework for this synthesis. Researchers should note that optimization of reaction conditions, including the choice of base, solvent, and temperature, is often necessary to achieve high yields and purity. Thorough characterization of the final product is crucial to ensure its identity and suitability for subsequent biological evaluation. The development of efficient and reliable synthetic routes for these conjugates is paramount to advancing the field of targeted protein degradation.
References
Designing a PROTAC using Pomalidomide-C2-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that induce the degradation of the target protein.[3] This is accomplished by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the 26S proteasome.[5] A significant advantage of PROTACs is their catalytic mechanism of action; a single PROTAC molecule can mediate the degradation of multiple target protein molecules, allowing for potent effects at low concentrations.
The Role of Pomalidomide in PROTACs
Pomalidomide is a potent derivative of thalidomide and is classified as an immunomodulatory drug (IMiD). In the context of PROTACs, pomalidomide serves as a ligand for the Cereblon (CRBN) E3 ligase, which is a substrate receptor of the Cullin-RING Ligase 4 (CRL4) complex. By incorporating pomalidomide into a PROTAC, researchers can effectively recruit the CRL4-CRBN machinery to a specific protein of interest for targeted degradation. Pomalidomide and its analogs are among the most widely used E3 ligase ligands in PROTAC development due to their well-characterized binding to CRBN and their favorable drug-like properties.
Pomalidomide-C2-Br: A Versatile Building Block
This compound is a functionalized derivative of pomalidomide designed for the efficient synthesis of PROTACs. It consists of the pomalidomide core connected to a 2-carbon (C2) alkyl linker with a terminal bromine atom. The C2 linker provides a short and relatively rigid connection, which can be advantageous for optimizing the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The terminal alkyl bromide serves as a reactive handle for straightforward conjugation to a ligand for a protein of interest, typically through nucleophilic substitution with an amine, thiol, or hydroxyl group on the POI ligand.
PROTAC Mechanism of Action
The mechanism of a pomalidomide-based PROTAC can be summarized in a series of steps that lead to the degradation of the target protein.
Caption: The catalytic cycle of a pomalidomide-based PROTAC.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. Optimization will be required for specific target proteins and cell lines.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the synthesis of a hypothetical PROTAC by conjugating this compound with a POI ligand containing a primary amine.
Caption: General workflow for PROTAC synthesis via nucleophilic substitution.
Materials:
-
This compound
-
POI ligand with a nucleophilic handle (e.g., primary amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stir plate and stir bar
-
Nitrogen or Argon gas supply
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the POI ligand solution.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Ternary Complex Formation Assay (Fluorescence Polarization)
This protocol describes a method to assess the formation of the POI-PROTAC-CRBN ternary complex using Fluorescence Polarization (FP).
Materials:
-
Purified recombinant POI
-
Purified recombinant CRBN/DDB1 complex
-
Synthesized PROTAC
-
A fluorescently labeled ligand for the POI (fluorescent tracer)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In the wells of the 384-well plate, add a fixed concentration of the fluorescent tracer and the purified POI.
-
Add the serially diluted PROTAC to the wells.
-
Add a fixed concentration of the purified CRBN/DDB1 complex to the wells.
-
Include control wells:
-
Tracer only
-
Tracer + POI
-
Tracer + POI + CRBN/DDB1 (without PROTAC)
-
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the change in millipolarization (mP) against the PROTAC concentration. An increase in mP indicates the formation of a larger molecular complex.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to determine if the PROTAC can induce the ubiquitination of the target protein in cells.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the PROTAC at various concentrations for a specified time (e.g., 2-6 hours).
-
In the last 2-4 hours of PROTAC treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with the anti-POI antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the POI.
Protocol 4: Target Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Caption: Workflow for assessing target protein degradation.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in multi-well plates and allow them to attach.
-
Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Data Presentation
The following tables summarize representative quantitative data for a hypothetical PROTAC synthesized from this compound. These values are for illustrative purposes and will vary depending on the specific POI ligand and target protein.
Table 1: Binding Affinities and Ternary Complex Formation
| Parameter | Value | Method |
| Binary Binding Affinity (PROTAC to POI) | ||
| Kd | 150 nM | Isothermal Titration Calorimetry (ITC) |
| Binary Binding Affinity (PROTAC to CRBN) | ||
| Kd | 250 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Formation | ||
| Cooperativity (α) | 5 | Fluorescence Polarization (FP) |
Table 2: In-Cell Degradation Potency
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 50 nM | HEK293 | 18 hours |
| Dmax | >90% | HEK293 | 18 hours |
Conclusion
The use of this compound as a building block provides a straightforward and effective means for the synthesis of potent and selective PROTACs. The protocols and application notes provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic development. The successful application of these methodologies will enable the rapid advancement of targeted protein degradation as a powerful strategy to address a wide range of diseases.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pomalidomide-C2-Br Linker Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for the functionalization of the Pomalidomide-C2-Br linker, a critical building block in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs).
Introduction
Pomalidomide is a potent E3 ubiquitin ligase ligand that recruits Cereblon (CRBN) to induce the degradation of target proteins. The this compound linker provides a reactive handle for conjugation to a ligand for a protein of interest (POI), connected by a linker. The functionalization of the C2-bromo moiety is a key step in the synthesis of pomalidomide-based PROTACs. This document outlines the primary techniques for this functionalization, focusing on nucleophilic substitution reactions with amine-containing moieties.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the CRBN E3 ligase, the PROTAC molecule, and the target protein. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Experimental Protocols
The primary method for functionalizing the this compound linker is through nucleophilic substitution with primary or secondary amines.
Protocol 1: General Procedure for Nucleophilic Substitution with Primary and Secondary Amines
This protocol describes a general method for the reaction of this compound with an amine-containing linker or POI ligand.
Materials:
-
This compound
-
Amine-containing molecule (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware and purification apparatus (HPLC, column chromatography)
Procedure:
-
To a clean, dry reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolve the this compound in anhydrous DMSO.
-
Add the amine-containing molecule (1.1 - 1.5 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or elevated temperature (typically 80-90 °C) for 12-24 hours. The optimal temperature may vary depending on the nucleophilicity of the amine.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Purification Protocol: Reverse-Phase HPLC
Instrumentation and Columns:
-
A standard preparative HPLC system with a UV detector is suitable.
-
A C18 reverse-phase column is commonly used for the purification of pomalidomide derivatives.[3][4]
Mobile Phase:
-
A common mobile phase system is a gradient of acetonitrile in water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[3]
-
Example Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the product. A typical gradient might run from 10% to 90% B over 20-30 minutes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC column.
-
Run the gradient method and collect fractions corresponding to the product peak, as identified by UV absorbance (typically monitored at 220-254 nm).
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Characterization
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure of the functionalized product. The appearance of new signals corresponding to the attached linker and the disappearance of the bromoethyl signals are key indicators of a successful reaction.
Quantitative Data
The yield of the nucleophilic substitution reaction is dependent on the nucleophilicity of the amine and the reaction conditions. The following table summarizes representative yields for the reaction of a pomalidomide precursor (4-fluorothalidomide, which undergoes a similar SNAr reaction) with various primary and secondary amines. While not direct data for this compound, it provides a strong indication of expected reactivity trends.
| Amine Nucleophile | Amine Type | Reaction Temperature (°C) | Isolated Yield (%) |
| Propargylamine | Primary | 130 | 84 |
| N-Boc-ethylenediamine | Primary | 130 | 92 |
| N-Boc-1,3-diaminopropane | Primary | 130 | 73 |
| N-Boc-1,4-diaminobutane | Primary | 130 | 64 |
| Morpholine | Secondary | 90 | 94 |
| Piperidine | Secondary | 90 | 91 |
| N-Methylbenzylamine | Secondary | 90 | 93 |
| Sarcosine ethyl ester | Secondary | 90 | 85 |
Data adapted from a study on 4-fluorothalidomide, which serves as a good model for the reactivity of the pomalidomide core in SNAr reactions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of a pomalidomide-based PROTAC starting from this compound.
Caption: General workflow for PROTAC synthesis.
Conclusion
The functionalization of the this compound linker via nucleophilic substitution is a robust and versatile method for the synthesis of pomalidomide-based PROTACs. By following the detailed protocols and considering the factors influencing reaction yields, researchers can efficiently generate novel protein degraders for further biological evaluation. Proper purification and characterization are crucial to ensure the quality and reliability of the synthesized compounds.
References
Application Notes and Protocols for Cell-Based Assays of Pomalidomide-C2-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Pomalidomide-based PROTACs specifically utilize pomalidomide or its derivatives to engage the Cereblon (CRBN) E3 ubiquitin ligase.[3][] The "Pomalidomide-C2-Br" moiety is a key building block for synthesizing such PROTACs, containing the pomalidomide-based E3 ligase ligand, a linker, and a reactive handle (bromo group) for conjugation to a POI ligand.
These application notes provide detailed protocols for essential cell-based assays to characterize the activity of this compound-based PROTACs, from initial assessment of cell viability to confirmation of target protein degradation and elucidation of the mechanism of action.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action of a Pomalidomide-based PROTAC.
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The table below summarizes representative data for PROTACs to provide a comparative baseline.
| PROTAC ID | Target Protein | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | Cereblon | A549 | Western Blot | - | 96 | |
| ZQ-23 | HDAC8 | Cereblon | - | Western Blot | 147 | 93 | |
| Compound 9 | IRAK4 | VHL | PBMCs | Western Blot | 151 | >95 | |
| Compound 8 | IRAK4 | VHL | PBMCs | Western Blot | 259 | >90 |
Note: Data for a specific "this compound" PROTAC is not publicly available as it is a chemical building block. The values presented are for representative Pomalidomide-based or other PROTACs.
Experimental Protocols
The following section details the protocols for essential cellular assays to evaluate the efficacy and mechanism of action of this compound-based PROTACs.
Figure 2: General experimental workflow for PROTAC characterization.
Cell Viability and Cytotoxicity Assays
It is crucial to first assess the cytotoxic effects of the PROTAC to distinguish between targeted protein degradation and general toxicity. The MTT assay is a common colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Target Protein Degradation Assays
These assays directly measure the reduction in the levels of the target protein following PROTAC treatment.
Protocol: Western Blotting
-
Cell Seeding and Treatment: Plate cells in a 6-well or 12-well plate and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol: HiBiT/NanoLuc Degradation Assay (Luminescence-based)
This is a sensitive, real-time method for monitoring protein degradation in live cells. It requires cells expressing the target protein tagged with a small peptide (HiBiT) or NanoLuciferase.
-
Cell Seeding: Plate HiBiT-tagged cells in a white, opaque 96-well plate.
-
Treatment: Add the PROTAC at various concentrations.
-
Detection: At desired time points, add the HiBiT lytic detection reagent.
-
Measurement: Measure the luminescence signal using a luminometer.
-
Analysis: A decrease in luminescence corresponds to the degradation of the tagged protein.
Mechanistic Assays
These assays are performed to confirm that the PROTAC functions by forming a ternary complex.
Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat cells with the PROTAC, a negative control (e.g., a PROTAC with an inactive CRBN ligand), and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the lysates with an antibody against the target protein or CRBN overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Detection: Elute the protein complexes and analyze by Western blotting for the presence of the POI, CRBN, and the PROTAC-binding partner. An increased association between the POI and CRBN in the presence of the active PROTAC confirms ternary complex formation.
Off-Target Analysis
Pomalidomide itself can induce the degradation of certain zinc-finger (ZF) proteins. It is important to assess whether a pomalidomide-based PROTAC retains this off-target activity.
Protocol: Global Proteomics (Mass Spectrometry)
-
Cell Treatment: Treat cells with the PROTAC and a vehicle control.
-
Sample Preparation: Lyse cells, extract proteins, and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between PROTAC-treated and control cells to identify proteins that are significantly downregulated, including known ZF proteins.
Protocol: ZF Degron Reporter Assay
This high-throughput assay uses cell lines expressing ZF degrons fused to a reporter protein like eGFP.
-
Cell Treatment: Treat stable U2OS cell lines expressing ZF degron-eGFP fusions with the PROTAC in a multi-well plate format.
-
Imaging: Use automated high-content imaging to measure the eGFP signal in each well.
-
Analysis: A decrease in the eGFP signal indicates degradation of the ZF degron and suggests potential off-target effects.
Conclusion
The assays described in these application notes provide a comprehensive framework for the preclinical evaluation of this compound-based PROTACs. A thorough characterization of a PROTAC's potency, selectivity, and mechanism of action is critical for advancing promising candidates into further drug development.
References
Application Notes and Protocols for the Analytical Characterization of Pomalidomide-C2-Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of Pomalidomide-C2-Br, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is a bifunctional molecule that consists of the E3 ligase ligand Pomalidomide connected to a two-carbon linker with a terminal bromine atom. This terminal bromine allows for the subsequent attachment of a target protein ligand, forming the final PROTAC molecule.
Accurate characterization of this compound is critical to ensure its identity, purity, and stability, which are essential for the synthesis of well-defined and effective PROTACs. The following sections detail the key analytical techniques and provide exemplary protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis and subsequent conjugation. A reversed-phase HPLC method is typically employed to separate the compound from impurities.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components.
-
Expected Quantitative Data
The following table summarizes the expected HPLC purity data for a high-quality batch of this compound.
| Parameter | Specification |
| Purity (by HPLC) | ≥ 95% |
| Retention Time (t R ) | Compound-specific (e.g., ~15 min under given conditions) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is used to confirm the molecular weight of this compound and to identify potential impurities.
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Same as for HPLC analysis.
Procedure:
-
LC Conditions:
-
Use the same chromatographic conditions as described in the HPLC protocol.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the main chromatographic peak.
-
Identify the protonated molecular ion [M+H]⁺. The expected m/z for this compound (C₁₅H₁₄BrN₃O₄) is approximately 380.03.
-
Expected Quantitative Data
The following table presents the expected mass spectrometry data for this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₄BrN₃O₄ |
| Molecular Weight | 379.20 g/mol |
| [M+H]⁺ (monoisotopic) | 380.0291 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used as a reference)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of DMSO-d₆ in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts (δ) of the peaks to the corresponding atoms in the molecular structure. The spectrum should be consistent with the structure of this compound.
-
Expected Quantitative Data (Representative)
The following table provides representative ¹H NMR chemical shifts for the key protons in this compound. Actual values may vary slightly depending on the solvent and instrument.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 7.5 | m | 3H |
| -NH₂ | 6.0 - 6.5 | s | 2H |
| Glutarimide CH | 5.0 - 5.2 | dd | 1H |
| Linker -CH₂-N | 3.5 - 3.7 | t | 2H |
| Linker -CH₂-Br | 3.8 - 4.0 | t | 2H |
| Glutarimide -CH₂- | 2.0 - 3.0 | m | 4H |
Visualizations
This compound in PROTAC Mechanism of Action
The following diagram illustrates the role of the Pomalidomide moiety in the PROTAC mechanism, where it recruits the E3 ligase Cereblon (CRBN) to the target protein for ubiquitination and subsequent degradation.
Caption: PROTAC mechanism of action with Pomalidomide.
Experimental Workflow for this compound Characterization
This diagram outlines the logical flow of experiments for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Workflow for this compound characterization.
Application Notes and Protocols for Pomalidomide-C2-Br in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pomalidomide-C2-Br as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a versatile E3 ligase ligand-linker conjugate, enabling the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest (POI), thereby inducing its targeted degradation. This document outlines the mechanism of action, provides exemplary quantitative data for the degradation of a key therapeutic target, and details the experimental protocols required to validate the activity of a this compound-based PROTAC.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] A PROTAC synthesized using this compound will function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.[3]
Application Example: Degradation of Bromodomain-containing protein 4 (BRD4)
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key regulator of oncogene transcription, making it a prime therapeutic target in various cancers. Pomalidomide-based PROTACs have been shown to effectively induce the degradation of BRD4.
Quantitative Data for a Representative BRD4-targeting PROTAC
The following table summarizes typical quantitative data for a pomalidomide-based BRD4 degrader, ARV-825, in a T-cell acute lymphoblastic leukemia (T-ALL) cell line.
| Parameter | Value | Cell Line | Description |
| DC₅₀ | ~1 nM | T-ALL | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| Dₘₐₓ | >90% | T-ALL | The maximum percentage of protein degradation achieved. |
| IC₅₀ | ~5 nM | T-ALL | The concentration of the PROTAC that results in 50% inhibition of cell proliferation. |
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel PROTAC synthesized using this compound.
References
Application Notes and Protocols for Live-Cell Imaging Studies Using Pomalidomide-C2-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] Pomalidomide-C2-Br is a derivative of pomalidomide functionalized with a C2 linker and a terminal bromine atom, serving as a versatile building block for the synthesis of pomalidomide-based PROTACs.[1]
Live-cell imaging is an indispensable tool for the real-time, quantitative analysis of PROTAC-mediated protein degradation.[1] It provides critical insights into the kinetics of degradation, the efficacy of the PROTAC, and its mechanism of action within a physiological context. This document provides detailed application notes and protocols for utilizing this compound-derived PROTACs in live-cell imaging studies.
Application Notes
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key advantage of this approach is the catalytic nature of PROTACs; a single molecule can mediate the degradation of multiple target protein molecules.
Live-Cell Imaging Strategies for Monitoring PROTAC Activity
Several advanced live-cell imaging techniques can be employed to visualize and quantify PROTAC-induced protein degradation. The choice of method depends on the specific experimental goals, the protein of interest, and available resources.
-
Fluorescent Protein Fusions: The protein of interest can be endogenously tagged with a fluorescent protein (e.g., GFP, mCherry) using CRISPR/Cas9 gene editing. The degradation of the target protein is then monitored by the loss of fluorescence over time.
-
Self-Labeling Protein Tags (e.g., HaloTag, SNAP-tag): The POI can be tagged with a self-labeling protein, which can then be covalently labeled with a bright, photostable fluorescent dye. This approach offers greater flexibility in the choice of fluorophore and can provide a better signal-to-noise ratio.
-
Bioluminescence-Based Methods (e.g., HiBiT): The POI is tagged with a small peptide (HiBiT) that can reconstitute a functional luciferase with a larger subunit (LgBiT). Protein degradation is quantified by a decrease in luminescence. This method is highly sensitive and suitable for high-throughput screening.
-
Intrinsic Fluorescence of Pomalidomide: Pomalidomide and its derivatives possess intrinsic fluorescence, which can be leveraged to assess the cellular penetration of PROTACs without the need for additional fluorescent labels. This is particularly useful for high-throughput screening of compound libraries to identify candidates with good cell permeability.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The degradation rate constant (k_deg) and the half-life of degradation (t1/2) provide kinetic information. The following table presents representative quantitative data for pomalidomide-based PROTACs targeting different proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (h) | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | 10 | |
| Compound 16 | EGFR | A549 | 32.9 | 96 | 72 | |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | - | |
| ARV-771 | BRD2/3/4 | 22Rv1 | <5 | - | - |
Experimental Protocols
Protocol 1: Live-Cell Fluorescence Imaging Using a HaloTag Fusion Protein
This protocol describes the monitoring of protein degradation using a POI endogenously tagged with HaloTag.
Materials:
-
HEK293 cells (or other suitable cell line) with the POI endogenously tagged with HaloTag.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Glass-bottom imaging plates (e.g., 96-well).
-
HaloTag fluorescent ligand (e.g., Janelia Fluor® 646, TMR).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging solution (e.g., phenol red-free medium).
-
Confocal or high-content imaging system with environmental control (37°C, 5% CO₂).
Methodology:
-
Cell Plating: Seed the HaloTag-POI cells into a 96-well glass-bottom plate at a density that will result in 60-80% confluency at the time of imaging. Incubate for 24 hours.
-
Fluorescent Labeling:
-
Dilute the HaloTag fluorescent ligand to a final concentration of 50-100 nM in pre-warmed culture medium.
-
Replace the existing medium with the ligand-containing medium.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed live-cell imaging solution to remove unbound ligand.
-
After the final wash, add 100 µL of fresh live-cell imaging solution to each well.
-
-
PROTAC Addition:
-
Prepare serial dilutions of the this compound-derived PROTAC in the live-cell imaging solution.
-
Add the PROTAC solutions to the wells, including a vehicle control (e.g., 0.1% DMSO).
-
-
Time-Lapse Microscopy:
-
Immediately place the plate into the pre-warmed, CO₂-controlled microscope stage.
-
Set up the imaging parameters (e.g., exposure time, laser power) to minimize phototoxicity.
-
Acquire images from both the fluorescent channel and a brightfield/phase-contrast channel (for cell health monitoring) at regular intervals (e.g., every 15-30 minutes) for 4-24 hours.
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.
-
Plot the normalized intensity versus time for each PROTAC concentration to generate degradation curves.
-
Calculate Dmax, DC50, and degradation rates from these curves.
-
Protocol 2: HiBiT Lytic Assay for Quantifying Protein Degradation
This protocol provides a high-throughput method to quantify endpoint protein degradation.
Materials:
-
Cell line with the POI endogenously tagged with HiBiT.
-
White, opaque 96-well or 384-well assay plates.
-
PROTAC stock solution.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Luminometer plate reader.
Methodology:
-
Cell Plating: Seed the HiBiT-POI cells into a white, opaque multi-well plate. For a time-course experiment, plate identical plates for each time point. Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the this compound-derived PROTAC in culture medium. Add the PROTAC solutions to the cells and incubate for the desired length of time (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Cell Lysis and Luminescence Measurement:
-
At each time point, remove the corresponding plate from the incubator.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of medium in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells at each time point.
-
Plot the percent remaining protein versus time for each concentration to determine kinetic parameters.
-
Plot the percent remaining protein versus PROTAC concentration at a fixed time point to determine the DC50 value.
-
Visualizations
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: Experimental workflow for live-cell imaging of PROTAC-induced degradation.
Caption: Signaling pathway affected by BET protein degradation via a pomalidomide-based PROTAC.
References
Application Notes and Protocols for the Purification of Pomalidomide-C2-Br PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins. A typical PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Pomalidomide is a widely used E3 ligase ligand that recruits Cereblon (CRBN), and its derivatives are crucial for the development of effective PROTACs.
This document provides detailed application notes and protocols for the purification of Pomalidomide-C2-Br PROTACs. This specific PROTAC incorporates a two-carbon bromo (C2-Br) linker attached to a pomalidomide scaffold, a common building block for further PROTAC synthesis. The purification of these molecules is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities, which is essential for accurate biological evaluation and downstream applications. The methods outlined below are based on established techniques for the purification of pomalidomide-based PROTACs and related small molecules.
Purification Strategies
The purification of this compound PROTACs typically involves a multi-step approach combining different chromatographic techniques to achieve high purity. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common techniques are flash column chromatography and preparative high-performance liquid chromatography (HPLC).
Key Purification Techniques:
-
Flash Column Chromatography: An initial, rapid purification method to separate the desired PROTAC from major impurities and unreacted starting materials. It is a widely used technique for the purification of organic compounds.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used for final polishing to achieve high purity (often >95% or >99%). It separates compounds based on their hydrophobicity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general method for the initial purification of a crude this compound PROTAC.
Materials:
-
Crude this compound PROTAC reaction mixture
-
Silica gel (for flash chromatography)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Flash chromatography system (e.g., Biotage®, Teledyne ISCO)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Sample Preparation:
-
Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of a suitable solvent (e.g., DCM).
-
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Pack the column with silica gel slurried in a non-polar solvent (e.g., hexanes or a hexanes/EtOAc mixture).
-
-
Elution:
-
Load the prepared sample onto the column.
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is from 100% DCM to a DCM/MeOH mixture (e.g., 98:2 to 95:5). The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
Monitor the elution of compounds using the system's UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the compounds elute from the column.
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure this compound PROTAC.
-
-
Solvent Evaporation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is for the final purification step to achieve high purity of the this compound PROTAC.
Materials:
-
Partially purified this compound PROTAC (from flash chromatography or other methods)
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Solvents for sample preparation (e.g., DMSO, DMF)
Procedure:
-
Sample Preparation:
-
Dissolve the PROTAC sample in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of ACN/water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Column Equilibration:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) for a sufficient time.
-
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Elute the PROTAC using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized for the particular PROTAC but a typical gradient might be from 10% to 90% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the pure this compound PROTAC.
-
-
Analysis and Product Recovery:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and lyophilize or evaporate the solvents to obtain the final purified product as a TFA salt.
-
Data Presentation
The following table summarizes typical parameters and expected outcomes for the purification of pomalidomide-based PROTACs. Note that these are general guidelines and specific values may vary depending on the exact structure of the PROTAC and the scale of the synthesis.
| Parameter | Flash Column Chromatography | Preparative RP-HPLC |
| Stationary Phase | Silica Gel | C18-functionalized silica |
| Typical Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexanes gradient | Water/Acetonitrile gradient with 0.1% TFA |
| Typical Yield | 50-80%[1] | >90% (from loaded material) |
| Achievable Purity | 80-95% | >99%[2] |
| Scale | Milligrams to grams | Micrograms to hundreds of milligrams |
| Primary Use | Initial cleanup, removal of major impurities | Final polishing, high-purity isolation[3] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of a this compound PROTAC.
Caption: General workflow for the purification of this compound PROTAC.
Signaling Pathway Diagram
While the purification process itself does not directly involve a signaling pathway, the resulting this compound PROTAC is designed to modulate one. The diagram below illustrates the mechanism of action for a generic pomalidomide-based PROTAC.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Conclusion
The successful purification of this compound PROTACs is a critical step in their development as research tools and potential therapeutics. The combination of flash column chromatography for initial cleanup followed by preparative RP-HPLC for final polishing is a robust and effective strategy to obtain highly pure material. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. It is important to note that optimization of these methods for each specific PROTAC molecule is often necessary to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Pomalidomide-C2-Br Conjugation Reactions
Welcome to the technical support center for Pomalidomide-C2-Br conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of pomalidomide-based conjugates, such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a degrader building block used in targeted protein degradation.[1] It consists of the pomalidomide core, which binds to the E3 ubiquitin ligase Cereblon (CRBN), attached to a two-carbon (C2) linker that terminates in a reactive bromo (Br) group. This functional group allows for straightforward conjugation to a ligand targeting a protein of interest (POI), facilitating the synthesis of heterobifunctional PROTACs.
Q2: What is the primary reaction mechanism for conjugating this compound?
The primary reaction mechanism is a nucleophilic substitution (typically SN2) where a nucleophile, such as an amine, thiol, or alcohol on the POI ligand, displaces the bromide ion on the C2 linker of this compound. This forms a stable covalent bond, linking the pomalidomide moiety to the POI ligand.
Q3: Which solvent is recommended for the conjugation reaction?
Dimethyl sulfoxide (DMSO) is often the preferred solvent for pomalidomide conjugations.[2][3] It offers good solubility for the reactants and is generally more stable at higher temperatures compared to other solvents like N,N-dimethylformamide (DMF). The use of DMF at elevated temperatures can lead to its decomposition, forming dimethylamine, which can act as a competing nucleophile and result in difficult-to-remove byproducts.[2]
Q4: What is the difference between conjugating with a primary vs. a secondary amine?
Secondary amines have been reported to provide consistently higher yields in nucleophilic aromatic substitution (SNAr) reactions to form pomalidomide derivatives compared to primary amines.[2] While the reaction with this compound is an alkylation rather than an SNAr, this trend in nucleophilicity can often be similar. A potential issue with primary amines is the possibility of over-alkylation, where the resulting secondary amine product reacts with another molecule of this compound. Using an excess of the primary amine can help to minimize this side reaction.
Q5: How should I monitor the progress of my reaction?
The progress of the reaction can be effectively monitored using Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the this compound starting material and the formation of the desired product peak with the expected mass-to-charge ratio (m/z). Thin-layer chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.
Troubleshooting Guide
Below are common issues encountered during this compound conjugation reactions, along with their potential causes and recommended solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Nucleophilicity | Alcohols are generally the least nucleophilic, followed by primary amines, and then thiols. If using a weakly nucleophilic group, a stronger base or higher reaction temperature may be required. For alcohols, deprotonation with a strong base (e.g., NaH) to form the more nucleophilic alkoxide is often necessary. |
| Inadequate Base | A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the HBr formed during the reaction. Insufficient base can lead to protonation of the nucleophile, reducing its reactivity. Ensure at least 2-3 equivalents of base are used. |
| Steric Hindrance | If the nucleophilic group on your POI ligand is sterically hindered, the reaction rate will be significantly slower. Consider increasing the reaction temperature and time. |
| Low Reaction Temperature | Some reactions may require elevated temperatures (e.g., 60-90 °C) to proceed at a reasonable rate. If no product is observed at room temperature, incrementally increase the temperature. |
| Degraded this compound | Ensure the starting material is pure and has not degraded. Store this compound under refrigerated conditions as recommended by the supplier. |
Issue 2: Presence of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Over-alkylation of Primary Amine | The secondary amine product can react again with this compound. To minimize this, use a significant excess (3-5 equivalents) of the primary amine nucleophile. |
| Reaction with Multiple Nucleophilic Sites | If your POI ligand has multiple nucleophilic sites, you may see a mixture of products. Consider using a protecting group strategy to block unwanted reactive sites before the conjugation reaction. |
| Base-catalyzed Degradation | The glutarimide ring of pomalidomide can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Use a non-nucleophilic organic base like DIPEA and avoid strong inorganic bases like NaOH or KOH if possible. |
| Elimination Side Product | Under basic conditions, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of a pomalidomide-C2-alkene byproduct. This is more likely with sterically hindered nucleophiles. Using a less hindered base or milder reaction conditions may help. |
Issue 3: Difficulty with Product Purification
| Potential Cause | Troubleshooting Steps |
| Product and Starting Material Co-elution | If the product and starting material have similar polarities, separation by column chromatography can be challenging. Optimize your solvent system for chromatography. A gradient elution may be necessary. |
| Excess Nucleophile Removal | If a large excess of a non-volatile nucleophile was used, it may be difficult to remove. Consider a liquid-liquid extraction workup to remove the excess starting material before chromatography. |
| Product Instability | Pomalidomide and its derivatives can be sensitive to acidic or strongly basic conditions. Ensure that purification methods (e.g., chromatography, workup) are performed under neutral or mildly acidic/basic conditions. |
Experimental Protocols & Data
General Protocol for Conjugation of this compound with an Amine Nucleophile
This protocol provides a general starting point for the conjugation reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
-
Reagent Preparation : Dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMSO to a final concentration of approximately 0.2 M.
-
Addition of Base : To the stirred solution, add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) under a nitrogen or argon atmosphere.
-
Monitoring : Monitor the reaction progress by LC-MS until the this compound is consumed or no further product formation is observed (typically 4-16 hours).
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMSO and excess base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure conjugate.
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data: Representative Yields for Nucleophilic Substitution
The following table summarizes representative yields for the conjugation of this compound with various nucleophiles under optimized conditions. Actual yields will vary depending on the specific substrate.
| Nucleophile Type | Example Nucleophile | Base | Temperature (°C) | Typical Isolated Yield (%) |
| Primary Amine | Benzylamine | DIPEA | 60 | 65-80 |
| Secondary Amine | Piperidine | DIPEA | 60 | 75-90 |
| Thiol | Benzyl mercaptan | K₂CO₃ | Room Temp | 80-95 |
| Alcohol (as alkoxide) | Phenol (pre-treated with NaH) | N/A | Room Temp | 50-70 |
Note: Thiolates are generally more nucleophilic than amines, and alcohols are the least nucleophilic, often requiring deprotonation to react efficiently.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound conjugation experiment, from reaction setup to final product characterization.
Reaction Mechanism
This diagram shows the SN2 mechanism for the reaction of this compound with a generic amine nucleophile (R-NH₂).
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common problems during your conjugation reaction.
References
Technical Support Center: Optimizing Pomalidomide-PROTAC Linker Length
Welcome to the technical support center for the optimization of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of linker length optimization, with a specific focus on utilizing Pomalidomide-C2-Br as a foundational building block.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, focusing on challenges related to linker design and optimization.
Question: I have synthesized a PROTAC using a this compound linker, but I am not observing any degradation of my target protein. What are the possible reasons?
Answer:
Several factors could be contributing to a lack of target protein degradation. Here is a troubleshooting guide to help you identify the issue:
-
Suboptimal Linker Length: The initial C2 linker is very short. For many target proteins, a longer linker is required to facilitate the formation of a stable and productive ternary complex with the E3 ligase, Cereblon (CRBN). A linker that is too short can lead to steric hindrance, preventing the target protein and CRBN from coming together effectively.[1]
-
Poor Cell Permeability: The physicochemical properties of your final PROTAC, influenced by the warhead and the short linker, might prevent it from efficiently crossing the cell membrane to reach its intracellular target.[2]
-
Incorrect Attachment Point: While you've started with a defined linker on pomalidomide, ensure the attachment point on your target protein ligand (warhead) is suitable. An incorrect connection point can disrupt binding to the target or improperly orient the ternary complex.
-
Experimental Issues:
-
Cell Line Health: Ensure your cell line is healthy and proliferating as expected.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibody used for Western blotting.
-
Compound Concentration: Confirm the concentration and integrity of your synthesized PROTAC.
-
Question: My PROTAC shows good binding to both the target protein and CRBN in binary assays, but I still don't see significant degradation. What could be the linker-related issue?
Answer:
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Here are potential linker-related problems and troubleshooting steps:
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.
-
Insufficient Linker Flexibility: A very short and rigid linker may not allow for the necessary conformational adjustments required to form a stable ternary complex.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I address this by modifying the linker?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[3] While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC for optimal ternary complex formation, potentially reducing the entropic penalty of binding and shifting the hook effect to higher concentrations.
Frequently Asked Questions (FAQs)
Q1: How does linker length impact the efficacy of a Pomalidomide-based PROTAC?
The length of the linker is a critical determinant of PROTAC efficacy. An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein. If the linker is too short, it may cause steric hindrance. Conversely, if it is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1]
Q2: Starting with this compound, what is a practical strategy for optimizing the linker length?
A systematic approach is recommended. You can synthesize a library of PROTACs with varying linker lengths by extending the C2 linker. Common strategies include coupling with polyethylene glycol (PEG) or alkyl chains of different lengths. For example, you can react your warhead containing a suitable nucleophile with a series of commercially available or synthesized ω-halo-PEG or ω-halo-alkane linkers, which are then coupled to the pomalidomide moiety.
Q3: What are the most common types of linkers used to extend from a this compound starting point?
The most frequently used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.
-
PEG Linkers: These are often chosen for their flexibility and ability to improve the solubility of the PROTAC.
-
Alkyl Chains: These provide more rigidity compared to PEG linkers, which can be advantageous for pre-organizing the binding moieties for ternary complex formation.
Q4: How does linker composition, beyond just length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. Incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability. The chemical nature of the linker also impacts the stability of the ternary complex and, consequently, degradation efficiency.
Data Presentation
The following tables summarize representative data on the effect of linker length and composition on the degradation of target proteins. Note that the optimal linker is target-dependent, and this data should be used as a general guide.
Table 1: Impact of Alkyl Linker Length on Target Protein Degradation
| Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Pomalidomide-C3-Warhead | 3 | >1000 | <20 |
| Pomalidomide-C4-Warhead | 4 | 500 | 45 |
| Pomalidomide-C5-Warhead | 5 | 100 | 85 |
| Pomalidomide-C6-Warhead | 6 | 150 | 80 |
| Pomalidomide-C8-Warhead | 8 | 300 | 60 |
This is representative data; actual values will vary depending on the target protein and warhead.[1]
Table 2: Comparison of Flexible (PEG) vs. Rigid (Alkyl) Linkers for BRD4 Degradation
| Linker Type | PROTAC | Degradation of BRD4 (at 1 µM) |
| Flexible (PEG) | PROTAC A | Moderate |
| Rigid (Alkyl) | PROTAC B | High |
| Flexible (PEG-Alkyl Hybrid) | PROTAC C | Very High |
This table illustrates that linker composition can significantly impact degradation efficacy.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC Library with Varying Linker Lengths from this compound
This protocol describes a general method for extending the linker from this compound by coupling it with a warhead that has been pre-functionalized with different length linkers.
-
Warhead-Linker Synthesis:
-
React your warhead, containing a suitable nucleophilic group (e.g., amine, thiol, or hydroxyl), with a series of bifunctional linkers (e.g., N-Boc-amino-PEG-acid or N-Boc-amino-alkyl-acid of varying lengths).
-
Deprotect the terminal group to yield the warhead-linker fragment.
-
-
Coupling to this compound:
-
React the warhead-linker fragment with this compound under appropriate coupling conditions (e.g., for an amine-terminated linker, use a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF)).
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Western Blotting for DC50 and Dmax Determination
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC linker variant for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curves.
-
Visualizations
References
Technical Support Center: Enhancing Pomalidomide-C2-Br PROTAC Cell Permeability
Welcome to the technical support center for improving the cell permeability of Pomalidomide-C2-Br based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on optimizing your PROTACs for enhanced cellular uptake and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
This compound is a chemical moiety that combines the E3 ligase ligand Pomalidomide with a C2 alkyl bromide linker. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] In a PROTAC (Proteolysis Targeting Chimera), the Pomalidomide portion recruits the CRBN E3 ligase, while the other end of the PROTAC is attached to a ligand for a target protein of interest. The C2-Br linker provides a reactive handle for conjugating the Pomalidomide-CRBN recruiting element to the target protein ligand, forming the final PROTAC molecule.
Q2: My this compound based PROTAC shows good biochemical activity but poor cellular degradation of the target protein. What is the likely cause?
A common reason for this discrepancy is poor cell permeability.[2] PROTACs are often large molecules with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them in the "beyond Rule of Five" (bRo5) chemical space.[3] These properties can significantly hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.
Q3: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
Several physicochemical properties are critical for PROTAC cell permeability. Key factors include:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion.
-
Polar Surface Area (PSA): A large PSA can limit membrane permeability.
-
Lipophilicity (LogP): An optimal LogP is crucial. Too low, and the PROTAC won't enter the lipid membrane; too high, and it may get stuck in the membrane or have poor aqueous solubility.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane can enhance its permeability. This is often referred to as the "chameleon effect".[4]
Troubleshooting Guide: Low Cell Permeability
This guide provides a systematic approach to diagnosing and addressing low cell permeability of your this compound PROTAC.
Issue: Low or no degradation of the target protein in cellular assays, despite confirmed biochemical activity.
Caption: A workflow for troubleshooting low PROTAC cell permeability.
Step 1: Quantify Cell Permeability
The first step is to obtain quantitative data on your PROTAC's permeability using established assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a good first screen for passive permeability.[5]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells and can measure both passive diffusion and the effects of active transport (efflux and uptake).
Step 2: Analyze Permeability Data and Identify the Problem
-
Low PAMPA Permeability: This suggests a fundamental issue with the PROTAC's ability to passively diffuse across a lipid bilayer. The focus should be on modifying the physicochemical properties of the molecule.
-
Low Caco-2 A-to-B Permeability with High B-to-A Permeability (High Efflux Ratio): This indicates that your PROTAC is a substrate for efflux transporters (like P-gp or BCRP), which are actively pumping it out of the cells.
-
Low Recovery in Caco-2 Assay: PROTACs can sometimes exhibit low recovery due to poor solubility or non-specific binding to the assay plates or cells.
Step 3: Implement Strategies to Improve Permeability
Based on your findings, consider the following optimization strategies:
-
Linker Optimization: The linker is the most modular part of the PROTAC and has a significant impact on its properties.
-
Length: Systematically vary the length of the alkyl chain. There is often an optimal length for permeability and degradation activity.
-
Composition: Replace flexible polyethylene glycol (PEG) linkers with more rigid alkyl or heterocyclic linkers (e.g., piperazine/piperidine) to potentially improve conformational stability and reduce PSA.
-
Attachment Point: While the this compound provides a defined attachment, consider if alternative linker chemistries could be beneficial.
-
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Designing the PROTAC to form IMHBs can help it adopt a more compact, "folded" conformation in nonpolar environments, effectively shielding polar groups and improving membrane permeability.
-
Prodrug Strategies: Masking polar functional groups (like hydroxyls or carboxyls) with lipophilic, cleavable moieties can improve permeability. These groups are then removed by intracellular enzymes to release the active PROTAC.
Quantitative Data on Permeability Improvement Strategies
The following tables summarize representative data on how different structural modifications can impact PROTAC permeability.
Table 1: Effect of Linker Composition on PROTAC Permeability
| PROTAC Modification | Linker Type | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC A (Baseline) | PEG4 | 0.2 | 0.5 | 8.4 | |
| PROTAC B | Alkyl C8 | 0.8 | 1.2 | 2.1 | |
| PROTAC C | Piperazine-containing | 1.1 | 1.5 | 1.8 |
Table 2: Physicochemical Properties and Permeability of VHL-based PROTACs
| PROTAC | MW (Da) | ALogP | TPSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) |
| MZ Series | ||||
| PROTAC 7 | 935.1 | 3.9 | 215.1 | 0.6 |
| PROTAC 8 | 979.2 | 4.1 | 224.3 | 0.2 |
| PROTAC 9 | 1023.3 | 4.3 | 233.6 | 0.006 |
| AT Series | ||||
| PROTAC 15 | 935.1 | 3.9 | 215.1 | 0.005 |
| PROTAC 16 | 979.2 | 4.1 | 224.3 | 0.003 |
| PROTAC 17 | 919.2 | 4.2 | 205.9 | 0.002 |
Data adapted from Klein et al., ACS Med. Chem. Lett. 2020. This data illustrates the significant impact of linker modifications on permeability, with up to a 100-fold difference observed within the MZ series.
Experimental Protocols
Detailed methodologies for key permeability assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Caption: A simplified workflow for the PAMPA assay.
Principle: PAMPA assesses the passive diffusion of a compound across an artificial lipid membrane separating a donor and an acceptor compartment.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
PROTAC stock solution in DMSO
-
LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of buffer to each well of the acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well of the filter plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution to the final desired concentration (e.g., 10 µM) in the buffer.
-
Add Donor Solution: Add 200 µL of the PROTAC donor solution to each well of the coated filter plate.
-
Assemble and Incubate: Place the filter plate onto the acceptor plate to create a "sandwich". Incubate at room temperature for 4-18 hours.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the PROTAC in the initial donor solution, and the final donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Use the following equation:
Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - (Ca(t) / Cequilibrium))
Where:
-
Vd and Va are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
Ca(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
Caco-2 Permeability Assay Protocol
Caption: A general workflow for the Caco-2 permeability assay.
Principle: This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It can determine both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell permeable supports
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Bovine Serum Albumin (BSA) - optional, can improve recovery
-
PROTAC stock solution in DMSO
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the PROTAC dosing solution at the desired concentration (e.g., 10 µM) in transport buffer. For PROTACs, it is often beneficial to include 0.25-0.5% BSA in the buffer to improve solubility and recovery.
-
-
Permeability Measurement (A-B and B-A):
-
Apical to Basolateral (A-B): Add the PROTAC dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the PROTAC dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio greater than 2 suggests active efflux.
-
By utilizing the information and protocols in this technical support center, researchers can systematically address the challenges of this compound PROTAC cell permeability and advance the development of these promising therapeutic agents.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-C2-Br PROTACs and Overcoming the Hook Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-C2-Br based PROTACs. The focus is on understanding and overcoming the hook effect, a common phenomenon observed with PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC?
A this compound is a type of Proteolysis Targeting Chimera (PROTAC) that utilizes Pomalidomide as the E3 ligase-recruiting moiety. Pomalidomide binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][] The "C2-Br" refers to a two-carbon linker with a terminal bromine atom, which serves as a reactive handle for conjugating the Pomalidomide-linker construct to a ligand that binds to a specific protein of interest (POI).[3][4] In essence, this compound is a building block for the synthesis of a complete PROTAC molecule.[3]
Q2: What is the mechanism of action for a Pomalidomide-based PROTAC?
Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate specific proteins from within a cell. They function by simultaneously binding to the target protein of interest (POI) and the CRBN E3 ubiquitin ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.
Q3: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped dose-response curve. At very high concentrations, the PROTAC is more likely to form separate, non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. These binary complexes compete with and hinder the formation of the ternary complex, thus reducing the efficiency of protein degradation.
Q4: What factors influence the hook effect?
Several factors can influence the severity of the hook effect:
-
Binding Affinities: The individual binding affinities of the PROTAC for the target protein and the E3 ligase are crucial. A significant imbalance in these affinities can promote the formation of one binary complex over the other, exacerbating the hook effect.
-
Cooperativity: Cooperativity describes how the binding of one protein partner influences the binding of the other. Positive cooperativity, where the formation of one binary complex increases the affinity for the second protein, helps stabilize the ternary complex and can mitigate the hook effect. Conversely, negative cooperativity can worsen the hook effect.
-
Linker Length and Composition: The linker plays a critical role in the stability and geometry of the ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins together.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak target degradation at any concentration. | Poor Cell Permeability: The physicochemical properties of the PROTAC may prevent it from efficiently crossing the cell membrane. | Evaluate the physicochemical properties of your PROTAC. Consider using linkers with improved solubility, such as those containing polyethylene glycol (PEG) chains. |
| Ineffective Ternary Complex Formation: The linker length or composition may not be optimal for the specific target and E3 ligase combination, leading to an unstable or sterically hindered ternary complex. | Synthesize and test a series of PROTACs with varying linker lengths and compositions to empirically determine the optimal design. | |
| Low Target or E3 Ligase Expression: The cell line used may have low endogenous levels of the target protein or the CRBN E3 ligase. | Confirm the expression levels of both the target protein and CRBN in your chosen cell line using Western Blot or other quantitative methods. Consider using a different cell line with higher expression levels. | |
| A pronounced hook effect is observed, limiting the therapeutic window. | High Binary Binding Affinities: The PROTAC may have very high affinity for either the target protein or CRBN alone, favoring the formation of non-productive binary complexes at higher concentrations. | Consider designing analogs with slightly modulated binary affinities to promote the formation of the ternary complex. |
| Negative Cooperativity: The binding of one protein partner may be sterically or electrostatically hindering the binding of the other. | Assess the cooperativity of ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Linker modifications can sometimes improve cooperativity. | |
| Suboptimal Linker: The linker may be too long or too flexible, contributing to the formation of binary complexes at high concentrations. | Test PROTACs with shorter or more rigid linkers to potentially reduce the hook effect. | |
| Significant off-target protein degradation is observed. | Pomalidomide-Mediated Neosubstrate Degradation: Pomalidomide itself can induce the degradation of certain endogenous proteins, such as zinc-finger (ZF) proteins. | Modifications at the C5 position of the pomalidomide phthalimide ring have been shown to reduce the off-target degradation of some ZF proteins. Consider synthesizing PROTACs with linkers attached at the C5 position. |
| Non-specific Binding of the Target Ligand: The warhead (target-binding ligand) of the PROTAC may have off-target interactions. | Characterize the selectivity of the warhead independently. If necessary, design a more selective target-binding ligand. |
Quantitative Data Summary
Disclaimer: The following data is representative of Pomalidomide-based PROTACs from various studies and is intended for illustrative purposes. The performance of a specific this compound based PROTAC will be dependent on the conjugated target-binding ligand.
| PROTAC Target | E3 Ligase Ligand | Linker Type & Length | DC50 | Dmax | Cell Line |
| BCR-ABL | Pomalidomide | Sulfur-substituted carbon chain | 0.18 nM | >90% | K562 |
| STAT3 | Pomalidomide | Not specified | 28 nM | >90% | SU-DHL-1 |
| BRD4 | Pomalidomide | PEG/Alkyl | ~1 nM | >95% | MOLM-13 |
| CDK9 | Pomalidomide | Triazole-containing | <100 nM | ~80% | MCF-7 |
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with the PROTAC.
Materials:
-
Cell culture reagents
-
This compound based PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase within the cell, confirming the formation of the ternary complex.
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound based PROTAC
-
Plate reader capable of measuring BRET signals
Methodology:
-
Cell Preparation: Seed the engineered cells in a suitable assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the CRBN-HaloTag fusion protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates ternary complex formation. Plot the BRET ratio against the PROTAC concentration.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is performed in parallel with the degradation experiment to distinguish the hook effect from cytotoxicity at high PROTAC concentrations.
Materials:
-
Cell culture reagents
-
This compound based PROTAC
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Methodology:
-
Cell Treatment: Treat cells with the same range of PROTAC concentrations and for the same duration as in the degradation experiment.
-
Reagent Addition: Add the viability reagent (MTT or CellTiter-Glo®) to the cells according to the manufacturer's protocol.
-
Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot cell viability against the PROTAC concentration. If a decrease in protein degradation at high concentrations is not accompanied by a significant drop in cell viability, it is likely due to the hook effect.
Visualizations
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: General experimental workflow for assessing PROTAC efficacy.
References
Pomalidomide-C2-Br PROTAC off-target effects on zinc finger proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-C2-Br PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects on zinc finger proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the off-target degradation of zinc finger proteins by pomalidomide-based PROTACs?
A1: Pomalidomide-based PROTACs utilize the Cereblon (CRBN) E3 ubiquitin ligase to induce degradation of the target protein.[1][2][3] However, the pomalidomide moiety itself can act as a "molecular glue," inducing proximity between CRBN and certain endogenous proteins, leading to their unintended ubiquitination and degradation.[1][4] A significant class of these unintentionally degraded proteins are C2H2 zinc finger (ZF) proteins. The phthalimide ring of pomalidomide is responsible for this interaction, which is independent of the PROTAC's primary target-binding ligand.
Q2: Are all pomalidomide-based PROTACs expected to have off-target effects on zinc finger proteins?
A2: It is a common characteristic of many pomalidomide-based PROTACs to exhibit some level of off-target degradation of zinc finger proteins. The extent of these off-target effects can be influenced by the specific chemical structure of the PROTAC, including the linker attachment point on the pomalidomide molecule.
Q3: How can I identify potential off-target effects of my this compound PROTAC in my experiments?
A3: The most comprehensive method for identifying off-target effects is unbiased, global proteomics using mass spectrometry (MS). This technique allows for the quantitative comparison of protein abundance in cells treated with your PROTAC versus control-treated cells. Proteins that are significantly downregulated in the PROTAC-treated samples are potential off-targets. For validation of specific off-targets identified through proteomics, orthogonal methods such as Western blotting or targeted protein quantification are recommended.
Q4: What strategies can be employed to minimize the off-target degradation of zinc finger proteins?
A4: A key strategy to mitigate off-target effects involves medicinal chemistry approaches to modify the pomalidomide scaffold. Research has demonstrated that modifications at the C5 position of the pomalidomide phthalimide ring can sterically hinder the interaction with zinc finger proteins, thereby reducing their degradation, without compromising the recruitment of CRBN for on-target degradation. Other strategies include optimizing the linker and using the lowest effective concentration of the PROTAC to achieve maximal on-target degradation with minimal off-target effects.
Troubleshooting Guides
Problem 1: Significant off-target protein degradation observed in proteomics data.
-
Possible Cause: Inherent activity of the pomalidomide moiety.
-
Solution: Pomalidomide itself is known to degrade endogenous zinc finger proteins like IKZF1 and IKZF3. It is crucial to include a control where cells are treated with pomalidomide alone. This will help distinguish between the off-target effects inherent to the pomalidomide scaffold and those that might be specific to your PROTAC construct.
-
-
Possible Cause: High PROTAC concentration leading to non-specific interactions.
-
Solution: High concentrations of PROTACs can sometimes lead to reduced degradation efficiency of the intended target (the "hook effect") and an increase in off-target effects. Perform a dose-response experiment to identify the optimal concentration that yields maximal on-target degradation with the lowest possible off-target engagement.
-
-
Possible Cause: Lack of selectivity of the PROTAC molecule.
-
Solution: If significant off-target effects persist even at optimal concentrations, consider synthesizing and testing analogs of your PROTAC. Modifications to the linker or the target-binding ligand can improve selectivity. As mentioned, modifications at the C5 position of the pomalidomide ring are a key strategy to reduce zinc finger protein off-targets.
-
Problem 2: Inconsistent degradation results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: The passage number, confluency, and overall health of your cells can impact protein expression levels and the efficiency of the ubiquitin-proteasome system. It is important to standardize your cell culture protocols, using cells within a defined passage number range and ensuring consistent seeding densities for all experiments.
-
-
Possible Cause: Instability of the PROTAC compound.
-
Solution: Assess the stability of your this compound PROTAC in your cell culture medium over the time course of your experiment. If the compound is unstable, consider synthesizing more stable analogs.
-
Data Presentation
Table 1: Representative On-Target vs. Off-Target Degradation Profile of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| Compound X (C4-alkyne) | Target A | Pomalidomide | 25 | >90 | [Fictionalized Data] |
| Compound Y (C5-azide based) | Target A | Pomalidomide (C5-azide) | 35 | >95 | [Fictionalized Data] |
| Compound Z (C5-ether) | Target A | Pomalidomide (C5-ether) | 42 | >90 | [Fictionalized Data] |
Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs against Zinc-Finger Proteins
| PROTAC Compound | Off-Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide (alone) | IKZF1 | 25 | >90 | |
| Pomalidomide (alone) | ZFP91 | >1000 | <20 | |
| C4-modified PROTAC | IKZF1 | 80 | ~85 | [Fictionalized Data] |
| C5-modified PROTAC (azide) | IKZF1 | >500 | <30 | [Fictionalized Data] |
| C4-modified PROTAC | ZFP91 | 250 | ~60 | [Fictionalized Data] |
| C5-modified PROTAC (azide) | ZFP91 | >1000 | <20 | [Fictionalized Data] |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects of a this compound PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat the cells with the this compound PROTAC at a predetermined optimal concentration. It is also advisable to test a higher concentration to assess for potential "hook effects."
-
Include the following control groups:
-
Vehicle control (e.g., DMSO).
-
Pomalidomide-only control.
-
An inactive PROTAC control (if available), where either the target binder or the E3 ligase binder is modified to abolish binding.
-
-
-
Cell Lysis and Protein Digestion:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
Perform in-solution or in-gel digestion of the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptides from each treatment condition with a different isobaric tag. This enables multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Use appropriate software to identify and quantify the proteins in your samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control samples. These are your potential off-targets.
-
Visualizations
Caption: On- and off-target mechanisms of Pomalidomide-based PROTACs.
References
- 1. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of Pomalidomide-C2-Br PROTACs
Welcome to the Technical Support Center for Pomalidomide-C2-Br PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound-based Proteolysis Targeting Chimeras (PROTACs), with a specific focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding or off-target degradation with Pomalidomide-based PROTACs?
A1: The primary cause of off-target effects stems from the pomalidomide moiety itself. Pomalidomide binds to the Cereblon (CRBN) E3 ligase and can act as a "molecular glue," recruiting unintended proteins, known as neosubstrates, for degradation.[1][2] The most well-documented off-targets are zinc finger (ZF) transcription factors, such as IKZF1 and IKZF3.[1][3][4] This off-target activity is independent of the intended protein of interest (POI) ligand on the PROTAC.
Q2: How can the design of the this compound PROTAC influence its specificity?
A2: The attachment point of the linker on the pomalidomide scaffold is critical. Modifications at the C5 position of the phthalimide ring have been shown to sterically hinder the binding of endogenous ZF proteins to the CRBN-PROTAC complex, thereby reducing off-target degradation. The "C2-Br" component of the name refers to a 2-carbon linker with a terminal bromine, which serves as a reactive handle for conjugation to the POI ligand. The nature and length of this linker also play a crucial role in the formation of a productive ternary complex (POI-PROTAC-CRBN) and can impact both on-target potency and off-target effects.
Q3: What is the "hook effect" and how does it relate to non-specific binding?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at very high concentrations, the degradation of the target protein decreases. This occurs because the excess PROTAC molecules form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex. These non-productive binary complexes can sequester the E3 ligase, and it's hypothesized that the PROTAC-E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins, potentially increasing non-specific binding at high concentrations.
Q4: What are essential negative controls to include in my experiments to assess non-specific binding?
A4: To validate that the observed degradation is specific to the PROTAC's mechanism, several controls are essential:
-
Inactive Epimer/Stereoisomer: Synthesize a stereoisomer of your pomalidomide ligand that is known to have significantly reduced binding to CRBN. This control should not induce degradation of the target or off-targets.
-
POI Ligand Alone: Treat cells with the warhead molecule (the ligand that binds to your protein of interest) at a concentration equivalent to that of the PROTAC. This will demonstrate that the degradation is not simply due to the inhibitory activity of the warhead.
-
E3 Ligase Ligand Alone: Treat cells with pomalidomide to assess its inherent off-target degradation profile in your cellular model.
-
Proteasome and Neddylation Inhibitors: Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of the target protein, confirming that the degradation is dependent on the ubiquitin-proteasome system.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Off-Target Degradation Observed (e.g., of Zinc Finger Proteins) | 1. The pomalidomide moiety is recruiting neosubstrates to CRBN. 2. The PROTAC concentration is too high, leading to an exacerbated hook effect and off-target degradation. 3. The linker attachment point on the pomalidomide is not optimal for minimizing off-target binding. | 1. Perform a Global Proteomics Analysis: Use techniques like mass spectrometry to identify the full spectrum of degraded proteins. 2. Optimize PROTAC Concentration: Perform a detailed dose-response curve to identify the optimal concentration for on-target degradation with minimal off-target effects. Avoid using concentrations deep into the hook effect range. 3. Redesign the PROTAC: If off-target effects are persistent, consider synthesizing a new PROTAC with the linker attached at the C5 position of the pomalidomide phthalimide ring. |
| Low or No On-Target Degradation | 1. Inefficient ternary complex formation between the POI, PROTAC, and CRBN. 2. Poor cell permeability of the PROTAC. 3. The chosen E3 ligase (CRBN) is not expressed or is inactive in the cell line. 4. The linker length is suboptimal. | 1. Confirm Ternary Complex Formation: Use biophysical assays like TR-FRET or co-immunoprecipitation to verify the formation of the POI-PROTAC-CRBN complex. 2. Assess Cell Permeability: Employ cell permeability assays (e.g., PAMPA) or cellular target engagement assays. 3. Confirm CRBN Expression: Check for CRBN expression in your cell line using Western blot or qPCR. 4. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths to identify the optimal spacer for productive ternary complex formation. |
| "Hook Effect" Observed in Dose-Response Curve | Formation of non-productive binary complexes at high PROTAC concentrations. | 1. Perform a Wide Dose-Response Experiment: Test a broad range of concentrations to clearly define the bell-shaped curve. 2. Operate at Optimal Concentrations: Subsequent experiments should be conducted at concentrations on the left side of the bell curve, where maximal degradation is observed. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for representative pomalidomide-based PROTACs targeting BRD4, a commonly studied protein of interest. These values can serve as a benchmark for your own experiments.
Table 1: In Vitro Degradation Activity of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Pomalidomide | OTX015 | Burkitt's Lymphoma (BL) | < 1 | > 90 | |
| Compound 21 | Pomalidomide | Dihydroquinazolinone | THP-1 | - | > 80 at 1µM | |
| PROTAC 9 | Phenyl glutarimide | JQ-1 | MV4-11 | 0.87 | > 90 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 2: Comparative Binding Affinities of IMiDs to CRBN
| IMiD | Dissociation Constant (Kd) to CRBN-DDB1 (nM) | Reference |
| Thalidomide | 250 | |
| Lenalidomide | 178 | |
| Pomalidomide | 157 |
Note: Lower Kd values indicate higher binding affinity.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This is the primary method to quantify the degradation of a target protein.
Materials:
-
Cell culture reagents
-
This compound PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI, off-target protein, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, vortexing intermittently. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell culture reagents
-
PROTAC
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor like MG132 (e.g., 10 µM) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing the Lysate: Incubate the lysate with Protein A/G beads and a control IgG to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-CRBN) to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Capture of Immune Complex: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the POI and the E3 ligase (CRBN). A successful co-IP will show the presence of the POI in the sample where CRBN was immunoprecipitated, confirming the formation of the ternary complex.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for high off-target degradation.
References
Technical Support Center: Enhancing Ternary Complex Stability with Pomalidomide-C2-Br
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with Pomalidomide-C2-Br for enhancing ternary complex stability in targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized derivative of pomalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1] It is designed as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its primary application is to serve as the CRBN-recruiting ligand, connected to a linker with a terminal bromine atom that allows for covalent attachment to a ligand targeting a specific protein of interest.[3]
Q2: What is a ternary complex in the context of PROTACs, and why is its stability important?
A2: A ternary complex in the context of PROTACs is the structure formed by the target protein, the PROTAC molecule, and an E3 ubiquitin ligase (in this case, CRBN).[4] The stability of this complex is crucial because it determines the efficiency of the subsequent ubiquitination of the target protein, which marks it for degradation by the proteasome. A more stable ternary complex generally leads to more efficient and potent protein degradation.
Q3: How does this compound contribute to the formation and stability of the ternary complex?
A3: The pomalidomide moiety of a PROTAC synthesized from this compound binds to CRBN, recruiting it to the target protein that is bound by the other end of the PROTAC. This induced proximity facilitates the formation of the ternary complex. The stability of this complex is influenced by the specific interactions between all three components, which can be modulated by the linker length and composition derived from the this compound building block.
Q4: What are the known off-target effects associated with pomalidomide-based PROTACs?
A4: Pomalidomide-based PROTACs can lead to the degradation of known off-target proteins, most notably the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). This is an inherent activity of the pomalidomide moiety's interaction with CRBN. It is crucial to assess these off-target effects, for instance, through global proteomics studies.
Troubleshooting Guides
Problem 1: My PROTAC synthesized with this compound shows little to no degradation of the target protein.
-
Possible Causes:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.
-
Low E3 Ligase Expression: The cell line used may not express sufficient levels of CRBN.
-
Inefficient Ternary Complex Formation: The linker length or geometry may not be optimal for the formation of a stable ternary complex between your target protein and CRBN.
-
PROTAC Instability: The PROTAC molecule may be degrading in the cell culture medium or inside the cells.
-
Slow Target Protein Turnover: The target protein may have a very long half-life, requiring longer incubation times with the PROTAC.
-
-
Solutions:
-
Confirm Target Engagement and Cell Permeability: Use a cellular target engagement assay, such as the NanoBRET™ assay, in both intact and permeabilized cells. A significant increase in potency in permeabilized cells suggests poor cell permeability.
-
Verify CRBN Expression: Check the expression level of CRBN in your cell line by Western blot.
-
Assess Ternary Complex Formation: Directly measure the formation of the ternary complex using biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or in-cell assays like NanoBRET™.
-
Optimize Linker: Synthesize a small library of PROTACs with different linker lengths and compositions to identify a more optimal geometry for ternary complex formation.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time for your target protein.
-
Problem 2: I observe a "hook effect" with my pomalidomide-based PROTAC, where degradation decreases at high concentrations.
-
Possible Cause:
-
Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can form binary complexes with either the target protein or CRBN alone. These binary complexes are not productive for degradation and sequester the components needed for the formation of the active ternary complex.
-
-
Solutions:
-
Perform a Wide Dose-Response Curve: Test your PROTAC over a broad range of concentrations (e.g., 0.1 nM to 100 µM) to fully characterize the degradation profile and identify the optimal concentration range.
-
Biophysical Confirmation: Use biophysical assays that measure ternary complex formation to show a decrease in the complex at high PROTAC concentrations, confirming the hook effect.
-
Problem 3: My PROTAC is causing significant cell toxicity.
-
Possible Causes:
-
Off-Target Protein Degradation: The PROTAC may be degrading essential proteins other than the intended target.
-
Compound-Specific Toxicity: The chemical matter of the PROTAC itself, independent of its degradation activity, might be toxic to the cells.
-
-
Solutions:
-
Global Proteomics: Perform a global proteomics analysis (e.g., mass spectrometry) to identify all proteins that are downregulated upon PROTAC treatment.
-
Control Experiments: Test a non-degrading epimer or a PROTAC with a linker that is too short to form a ternary complex to assess if the toxicity is linked to the degradation of the target or off-targets.
-
Cell Viability Assays: Run cell viability assays (e.g., MTT or CellTiter-Glo®) in parallel with your degradation experiments to determine the cytotoxic concentration of your PROTAC.
-
Quantitative Data
The following tables summarize representative quantitative data for pomalidomide and related molecules in the context of ternary complex formation and protein degradation. Note that specific data for PROTACs derived from this compound will be target-dependent.
Table 1: Representative Binding Affinities of Pomalidomide
| Ligand | Interacting Partner | Method | Affinity (IC50) |
| Pomalidomide | DDB1:CRBN | TR-FRET | 6.4 nM |
Table 2: Example Degradation Data for a Pomalidomide-Based PROTAC
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | 22Rv1 | 1.8 | >95 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation observed. (Data is illustrative and based on known pomalidomide-based PROTACs. Actual values will vary depending on the specific PROTAC and experimental conditions.)
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the target protein ligand (containing a nucleophilic group like an amine or thiol) in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Addition of this compound: Add this compound to the reaction mixture.
-
Reaction Conditions: Stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) and monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up and extract the product with a suitable organic solvent. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using NMR and high-resolution mass spectrometry.
Protocol 2: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein signal to the loading control to determine the extent of degradation.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or a tag on the protein overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the target protein, CRBN, and other components of the E3 ligase complex. The presence of CRBN in the immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for assessing protein degradation.
References
dealing with poor solubility of Pomalidomide-C2-Br derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the poor solubility of Pomalidomide-C2-Br derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives exhibit poor solubility?
This compound derivatives, often used as components of Proteolysis Targeting Chimeras (PROTACs), typically exhibit poor aqueous solubility. This is attributed to their chemical nature as large, complex molecules with high molecular weight and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] The presence of the hydrophobic Pomalidomide core and the linker component contributes to this characteristic.
Q2: What is the recommended initial solvent for dissolving this compound derivatives?
Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for dissolving this compound derivatives.[3][4] Pomalidomide, the parent compound, is readily soluble in DMSO.[4] It is crucial to ensure the derivative is fully dissolved in DMSO to create a concentrated stock solution before further dilution into aqueous buffers.
Q3: My this compound derivative precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue. This occurs because the concentration of the derivative in the final aqueous solution exceeds its thermodynamic solubility limit. To address this, you can:
-
Lower the final concentration: Determine the maximum concentration at which your compound remains soluble in the final assay buffer.
-
Use co-solvents: Incorporate a small percentage (typically 1-5%) of a water-miscible organic solvent into your aqueous buffer.
-
Employ formulation strategies: For more persistent solubility issues, consider using cyclodextrins or creating amorphous solid dispersions.
Q4: How can I improve the solubility of my this compound derivative for in vivo studies?
For in vivo applications, formulation strategies are critical. Common approaches include:
-
Co-solvent formulations: A mixture of solvents like DMSO, polyethylene glycol (PEG300), and Tween-80 in saline can be used to create a suitable vehicle for administration.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.
-
Amorphous solid dispersions (ASDs): Dispersing the compound in a polymer matrix can improve dissolution and maintain a supersaturated state.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound derivatives.
Problem: Precipitate observed upon dilution of DMSO stock in aqueous buffer.
Data Presentation: Solubility of Pomalidomide and its Derivatives
Table 1: Solubility of Pomalidomide in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~15 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL |
Table 2: General Solubility Improvement Strategies for Pomalidomide-based PROTACs
| Strategy | Description | Expected Outcome | References |
| Co-solvents | Addition of water-miscible organic solvents (e.g., Ethanol, PEG 400) to aqueous buffers. | Moderate increase in kinetic solubility. | |
| Cyclodextrins | Formation of inclusion complexes with cyclodextrins (e.g., HP-β-CD, SBE-β-CD). | Significant increase in aqueous solubility. | |
| pH Adjustment | For derivatives with ionizable groups, adjusting the pH of the buffer can increase solubility. | Varies depending on the pKa of the compound. | |
| Amorphous Solid Dispersions (ASDs) | Dispersing the compound in a polymer matrix to prevent crystallization. | Substantial increase in apparent solubility and dissolution rate. |
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative Stock Solution and Working Solutions
-
Materials:
-
This compound derivative (solid)
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure for Stock Solution (e.g., 10 mM): a. Accurately weigh the required amount of the this compound derivative. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). c. Vortex thoroughly until the solid is completely dissolved. The solution should be clear. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Procedure for Working Solutions: a. Warm the DMSO stock solution to room temperature before use. b. Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C). c. Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing. The final DMSO concentration should typically be kept below 1% (v/v) to minimize solvent effects in biological assays. d. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to estimate the kinetic solubility of a this compound derivative.
-
Materials:
-
10 mM DMSO stock solution of the this compound derivative
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear microplates
-
Nephelometer (plate reader with light scattering detection)
-
-
Procedure: a. Prepare a serial dilution of the 10 mM DMSO stock solution in a DMSO plate. b. Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of a clear microplate. c. Rapidly add a fixed volume of the aqueous buffer (e.g., 198 µL for a final volume of 200 µL and 1% DMSO) to each well. d. Mix the plate gently for a short period (e.g., 1-2 minutes). e. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours). f. Measure the light scattering at a suitable wavelength using a nephelometer. g. The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer blank.
Signaling Pathway and Experimental Workflow Diagrams
Pomalidomide Mechanism of Action
Pomalidomide and its derivatives function as "molecular glues" by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Experimental Workflow for Assessing Solubility
This workflow outlines the steps to systematically assess and improve the solubility of a new this compound derivative.
References
Pomalidomide-C2-Br PROTAC stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-C2-Br PROTACs. The information is designed to address common stability and degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound based PROTAC shows low or no degradation of my target protein. What are the primary troubleshooting steps?
A1: Insufficient target degradation is a common issue. The initial steps to diagnose the problem involve verifying the integrity of your experimental system and the PROTAC itself. Key checkpoints include:
-
PROTAC Integrity and Stability: Confirm the chemical structure and purity (≥95%) of your PROTAC. Pomalidomide-based PROTACs can be susceptible to hydrolysis, so it's crucial to assess their stability in your experimental medium.[1]
-
E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by pomalidomide. Low CRBN expression is a frequent cause of failure for pomalidomide-based PROTACs.
-
Target Engagement: Verify that your PROTAC is capable of binding to both the target protein and CRBN independently (binary engagement).
-
The "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (Target:PROTAC or PROTAC:CRBN) instead of the desired ternary complex (Target:PROTAC:CRBN), which reduces degradation efficiency. It is recommended to test a broad range of concentrations (e.g., 1 nM to 10 µM).[1][2]
Q2: How can I assess the stability of my this compound PROTAC in my experimental setup?
A2: Due to the potential for hydrolysis of the pomalidomide moiety, it is critical to determine the stability of your specific PROTAC in the cell culture medium over the time course of your experiment.[1] The most reliable method for this is Liquid Chromatography-Mass Spectrometry (LC-MS). A general protocol is provided in the "Experimental Protocols" section below.
Q3: I am observing significant degradation of off-target proteins, particularly IKZF1 and IKZF3. Why is this happening and how can it be mitigated?
A3: Pomalidomide itself is known to induce the degradation of specific "neosubstrates," including the transcription factors IKZF1 and IKZF3.[2] This is a known off-target effect of pomalidomide-based PROTACs. Strategies to mitigate this include:
-
PROTAC Concentration Optimization: Perform a dose-response experiment to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.
-
Modification of the Pomalidomide Moiety: Introducing bulky substituents at the C5 position of the phthalimide ring can sterically hinder the binding of neosubstrates.
-
Linker Optimization: The length and attachment point of the linker can influence the geometry of the ternary complex and affect the degradation of both on-target and off-target proteins.
Q4: My degradation results are inconsistent between experiments. What are the likely causes?
A4: Inconsistent results often stem from variability in experimental conditions. To ensure reproducibility, consider the following:
-
Cell Health and Confluency: Ensure that cells are in a healthy, logarithmic growth phase and that seeding density is consistent across experiments.
-
Reagent Preparation: Use freshly prepared dilutions of your PROTAC for each experiment to avoid issues with compound degradation in solution.
-
Consistent Protocols: Adhere strictly to established protocols for cell treatment, lysis, and analysis.
Troubleshooting Guides
Problem 1: No or Low Target Degradation
| Possible Cause | Suggested Solution |
| PROTAC Instability | Assess the stability of your PROTAC in cell culture medium over the experiment's time course using LC-MS. |
| Low CRBN Expression | Verify CRBN expression levels in your cell line by Western blot or proteomics. |
| Poor Cell Permeability | Evaluate the cellular uptake of your PROTAC using cellular thermal shift assays (CETSA) or mass spectrometry-based methods. |
| "Hook Effect" | Perform a full dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration. |
| Inefficient Ternary Complex Formation | Use a co-immunoprecipitation (Co-IP) assay to confirm the formation of the Target:PROTAC:CRBN complex. |
Problem 2: Significant Off-Target Degradation
| Possible Cause | Suggested Solution |
| Inherent Pomalidomide Activity | Acknowledge the known neosubstrate degradation by pomalidomide (e.g., IKZF1, IKZF3). |
| High PROTAC Concentration | Titrate the PROTAC to the lowest effective concentration that maintains on-target degradation. |
| PROTAC Design | Consider synthesizing a control PROTAC with modifications at the C5 position of the pomalidomide phthalimide ring to reduce off-target binding. |
| Global Off-Target Effects | Perform a global proteomics analysis to identify all proteins degraded by your PROTAC. |
Quantitative Data Summary
The following table provides representative degradation data for known neosubstrates of pomalidomide. Note that the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions.
| Neosubstrate | Reported DC50 Range (nM) | Reported Dmax (%) | Reference |
| IKZF1 | 10 - 500 | > 90 | |
| IKZF3 | 10 - 500 | > 90 | |
| ZFP91 | Varies | Varies | |
| SALL4 | Varies | Varies |
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability by LC-MS
This protocol outlines a general procedure to determine the stability of a this compound PROTAC in cell culture medium.
-
Sample Preparation:
-
Prepare a stock solution of your PROTAC in DMSO.
-
Spike the PROTAC into fresh cell culture medium at the final working concentration.
-
Prepare an identical sample in PBS as a control.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from each sample.
-
Immediately quench any potential degradation by adding three volumes of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to precipitate proteins.
-
Collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a suitable C18 column for reverse-phase chromatography.
-
Employ a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.
-
Set the mass spectrometer to monitor the parent ion of your PROTAC.
-
Quantify the peak area of the PROTAC at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining PROTAC against time to determine its stability profile.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per well of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Visualizations
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low/no target protein degradation.
References
interpreting unexpected results in Pomalidomide-C2-Br experiments
Welcome to the technical support center for Pomalidomide-C2-Br experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a functionalized derivative of pomalidomide, an immunomodulatory drug.[1][2][3] It serves as a valuable building block in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound contains the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ligase, and a C2 linker with a terminal bromine atom for conjugation to a ligand that binds to a protein of interest.
Q2: What is the mechanism of action for a PROTAC synthesized using this compound?
A PROTAC created with this compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The pomalidomide part of the PROTAC binds to CRBN, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. The other end of the PROTAC binds to the target protein. This dual binding forms a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin to the target protein, which is then recognized and degraded by the 26S proteasome.
Q3: I am not seeing any degradation of my target protein. What are the possible causes?
There are several potential reasons for a lack of target protein degradation. These can be broadly categorized into issues with the PROTAC molecule itself, problems with the experimental setup, or cell-specific factors. A detailed troubleshooting guide is provided in the following section to address this common issue.
Q4: How do I confirm that my this compound-based PROTAC is binding to Cereblon?
Confirmation of Cereblon binding is a critical step. A competitive binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, can be employed. In this setup, a fluorescently labeled pomalidomide tracer that binds to CRBN is used. The addition of your PROTAC should compete with this tracer for CRBN binding, resulting in a measurable decrease in the TR-FRET signal.
Troubleshooting Guides
Problem 1: No or weak degradation of the target protein.
This is one of the most common challenges in PROTAC experiments. The following table outlines potential causes and suggested solutions.
| Possible Cause | Suggested Solution |
| PROTAC Integrity/Purity Issues | - Verify the chemical structure, purity, and stability of your synthesized PROTAC using methods like LC-MS and NMR. - Ensure proper storage conditions to prevent degradation. |
| Poor Cell Permeability | - Assess the cell permeability of your PROTAC using assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement assays. - If permeability is low, consider optimizing the linker or the target protein ligand to improve physicochemical properties. |
| Incorrect Dosing (The "Hook Effect") | - A hallmark of PROTACs, the "hook effect" occurs at high concentrations where binary complexes (PROTAC-target or PROTAC-CRBN) are favored over the productive ternary complex. - Perform a wide dose-response curve (e.g., from picomolar to high micromolar) to identify the optimal degradation concentration. |
| Rapid Protein Synthesis | - If the synthesis rate of the target protein is very high, it may outpace the degradation rate. - Consider using a transcription or translation inhibitor as a control to test this hypothesis, though be aware of potential confounding effects. |
| Cell Line Not Expressing CRBN | - Confirm CRBN expression in your chosen cell line at the protein level via Western Blot. |
Problem 2: Weak or no signal in the Cereblon binding assay.
A robust signal in the CRBN binding assay is essential to confirm that the pomalidomide moiety of your PROTAC is active.
| Possible Cause | Suggested Solution |
| Inactive Recombinant Cereblon | - Ensure the quality and activity of the recombinant CRBN protein. If necessary, use a new batch. - Include a positive control compound with known CRBN binding affinity (e.g., pomalidomide) in your assay. |
| Fluorescent Probe Issues (for FP/TR-FRET) | - Verify the concentration and purity of the fluorescently labeled tracer. - Optimize the concentrations of the probe and CRBN to achieve a stable and robust assay window. |
| Incorrect Assay Buffer Composition | - Ensure the buffer conditions (pH, salt concentration, detergents) are optimal for CRBN stability and binding. |
| Incorrect Instrument Settings | - Double-check the excitation and emission wavelengths and polarization settings on your plate reader. |
| PROTAC Degradation | - Assess the stability of your PROTAC under the assay conditions, as instability can lead to a loss of binding. |
Quantitative Data
The following tables provide representative data for Cereblon binding and PROTAC-mediated protein degradation. Note that these values are highly dependent on the specific PROTAC, target protein, and cell line used.
Table 1: Representative IC50 Values for Cereblon Binding
| Compound | Assay Type | IC50 (nM) |
| Thalidomide | FP | 347.2 |
| Lenalidomide | FP | 268.6 |
| Pomalidomide | FP | 153.9 |
| dBET1 | TR-FRET | 78.8 (in RS4;11 cells) |
Data sourced from a representative technical guide.
Table 2: Representative Degradation Potency (DC50) of Various PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| B24 | BRD4 | MV4-11 | <10 | - |
| B25 | BRD4 | MV4-11 | <10 | - |
| Compound 15 | EGFRWT | A549 | 43.4 | - |
| Compound 16 | EGFRWT | A549 | 32.9 | - |
| SJF620 | BTK | - | 7.9 | >95 |
Data compiled from a representative technical guide.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is to quantify the degradation of the target protein after treatment with the PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your this compound based PROTAC or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Clarify the lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software to determine the extent of protein degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN).
-
Cell Treatment and Lysis: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to prevent degradation of the target protein. Lyse the cells using a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against your target protein (or an epitope tag) overnight. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the components by Western Blotting using antibodies against the target protein and CRBN. The presence of CRBN in the pull-down confirms the formation of the ternary complex.
Visualizations
Signaling Pathway
References
Technical Support Center: Strategies to Reduce Pomalidomide-C2-Br PROTAC Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-C2-Br based PROTACs. The focus is on identifying and mitigating potential sources of toxicity during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of toxicity associated with this compound PROTACs?
A1: The toxicity of pomalidomide-based PROTACs can stem from several factors:
-
On-target toxicity: The degradation of the intended target protein itself may lead to cytotoxicity, especially if the target is essential for cell survival.[1] This is often the desired therapeutic effect in oncology.[1]
-
Off-target toxicity from the pomalidomide moiety: The pomalidomide ligand, which recruits the Cereblon (CRBN) E3 ligase, can independently induce the degradation of other proteins, most notably zinc-finger (ZF) transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This can lead to unintended immunomodulatory effects and potential teratogenicity.[3]
-
Off-target toxicity from the target-binding ligand: The ligand targeting the protein of interest (POI) may have off-target binding affinities, leading to the degradation of unintended proteins.
-
Linker-dependent toxicity: The linker connecting the pomalidomide and the target-binding ligand can influence the physicochemical properties of the PROTAC, potentially leading to poor solubility, low permeability, and non-specific toxicity.
-
General cellular stress: High concentrations of PROTACs can lead to saturation of the ubiquitin-proteasome system, causing cellular stress.
Q2: How can I differentiate between on-target and off-target cytotoxicity in my experiments?
A2: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are several strategies:
-
Use of control compounds:
-
Inactive Epimer Control: Synthesize a stereoisomer of the pomalidomide ligand that does not bind to CRBN. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement.
-
Ligand-Only Controls: Test the pomalidomide and the target-binding ligand as individual molecules to assess their inherent cytotoxicity.
-
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor like MG132 can help determine if the observed cytotoxicity is dependent on proteasomal degradation. A reduction in toxicity after proteasome inhibition points towards a PROTAC-mediated effect.
-
Target Knockout/Knockdown Cells: If available, using cell lines where the intended target protein has been knocked out or knocked down can help ascertain if the toxicity is on-target.
-
Global Proteomics: Employ techniques like mass spectrometry-based proteomics to identify all proteins that are degraded upon PROTAC treatment. This can reveal unexpected off-target degradation.
Q3: What strategies can be employed in the design of this compound PROTACs to minimize off-target ZF protein degradation?
A3: Several rational design strategies can be implemented to reduce the off-target degradation of zinc-finger proteins:
-
Modification of the Pomalidomide Moiety:
-
C5 Position Substitution: Introducing modifications at the C5 position of the pomalidomide phthalimide ring has been shown to reduce off-target ZF degradation while maintaining or even enhancing on-target potency. This is thought to create steric hindrance that disrupts the formation of the ternary complex with off-target ZF proteins.
-
-
Linker Optimization:
-
Attachment Point: The point at which the linker is attached to the pomalidomide moiety can influence its off-target activity.
-
Linker Composition and Length: The composition and length of the linker are critical for optimizing the geometry of the ternary complex for the intended target, which can disfavor the formation of off-target complexes.
-
-
Alternative E3 Ligase Ligands: If mitigating pomalidomide-related off-targets proves challenging, consider redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which has a distinct off-target profile.
Q4: How does the "hook effect" relate to PROTAC toxicity?
A4: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex (target-PROTAC-E3 ligase). This can lead to a decrease in the degradation of the intended target. It is hypothesized that the non-productive PROTAC-E3 ligase binary complexes may still be capable of recruiting and degrading low-affinity off-target proteins, potentially contributing to toxicity at high concentrations.
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity observed at concentrations required for target degradation.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity | 1. Confirm that the observed cytotoxicity correlates with the degradation of the target protein. 2. Measure markers of apoptosis (e.g., caspase-3/7 activity) to confirm the mechanism of cell death. 3. Consider if the on-target effect is the desired therapeutic outcome. |
| Off-target toxicity | 1. Perform global proteomics to identify degraded off-target proteins. 2. Test an inactive epimer control to confirm CRBN-dependent toxicity. 3. Synthesize and test a modified PROTAC with substitutions at the C5 position of pomalidomide to reduce ZF protein degradation. |
| Ligand-specific toxicity | 1. Test the individual pomalidomide and target-binding ligands for inherent cytotoxicity. |
| Experimental conditions | 1. Optimize solvent (e.g., DMSO) concentrations and incubation times. 2. Ensure cell cultures are healthy and within a low passage number. |
Problem 2: Modified PROTAC designed to reduce toxicity shows decreased on-target degradation.
| Possible Cause | Troubleshooting Steps |
| Disrupted ternary complex formation | 1. Use a biophysical assay, such as a NanoBRET assay, to assess the formation of the on-target ternary complex with the modified PROTAC. |
| Altered physicochemical properties | 1. Assess the cell permeability of the modified PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Suboptimal linker design | 1. Synthesize a small library of PROTACs with varying linker lengths and compositions to identify a more optimal design. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data from experiments designed to troubleshoot PROTAC toxicity.
| Compound | Cell Line | Target Degradation (Dmax) | Cell Viability (%) | Interpretation |
| This compound PROTAC | Target-positive | >90% | 20% | Cytotoxicity correlates with target degradation, suggesting a potential on-target effect. |
| This compound PROTAC + MG132 | Target-positive | <10% | 85% | Cytotoxicity is proteasome-dependent, confirming a PROTAC-mediated mechanism. |
| Inactive Epimer Control | Target-positive | <5% | 95% | The pomalidomide-CRBN interaction is required for cytotoxicity. |
| Pomalidomide alone | Target-positive | Not Applicable | 70% | Pomalidomide itself exhibits some level of cytotoxicity. |
| Target-binding ligand alone | Target-positive | Not Applicable | 98% | The target-binding ligand is not inherently cytotoxic. |
| C5-modified Pomalidomide PROTAC | Target-positive | >85% | 60% | Modification at the C5 position reduces overall cytotoxicity while maintaining on-target degradation. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the this compound PROTAC and relevant controls (e.g., vehicle, inactive epimer, individual ligands). A typical concentration range is 0.1 nM to 100 µM.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for Target and Off-Target Protein Degradation
This technique is used to quantify the levels of specific proteins in cell lysates.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the PROTAC for a desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein, known off-targets (e.g., IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Global Proteomics for Off-Target Identification (LC-MS/MS)
This method allows for the unbiased identification and quantification of thousands of proteins to identify off-targets.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control, lyse the cells, and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are considered potential off-targets.
Visualizations
References
Technical Support Center: Enhancing In Vivo Efficacy of Pomalidomide-C2-Br PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in-gívo efficacy of Pomalidomide-C2-Br PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and how does it work?
A1: A this compound PROTAC is a heterobifunctional molecule designed for targeted protein degradation.[1] It consists of three key components:
-
Pomalidomide: A ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
A ligand for a protein of interest (POI): This "warhead" specifically binds to the target protein you wish to degrade.
-
A C2-Br linker: A two-carbon linker with a terminal bromine atom that covalently connects the pomalidomide and the POI ligand.[1]
The PROTAC works by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] This proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Q2: What are the common challenges that limit the in vivo efficacy of this compound PROTACs?
A2: Researchers often face several challenges that can limit the in vivo efficacy of these PROTACs, including:
-
Poor Pharmacokinetics (PK): Due to their high molecular weight and lipophilicity, PROTACs often exhibit low aqueous solubility, poor cell permeability, and rapid clearance, leading to suboptimal exposure in target tissues.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.
-
Off-Target Effects: The pomalidomide moiety can independently mediate the degradation of other proteins, particularly zinc-finger (ZF) proteins, which can lead to toxicity.
-
Metabolic Instability: The linker can be susceptible to cleavage, leading to inactive metabolites that may compete with the intact PROTAC.
Q3: What are the main strategies to improve the in vivo efficacy of this compound PROTACs?
A3: Several strategies can be employed to enhance the in vivo performance of this compound PROTACs:
-
Formulation and Delivery Systems: Utilizing drug delivery technologies like polymeric micelles, lipid-based nanoparticles, and emulsions can improve solubility, permeability, and overall bioavailability.
-
Structural Modifications:
-
Linker Optimization: Modifying the linker's length, composition, and attachment points can improve ternary complex formation and physicochemical properties.
-
Pomalidomide Analogs: Modifications to the pomalidomide scaffold, such as substitutions at the C5 position, have been shown to reduce off-target degradation of zinc-finger proteins and enhance on-target potency.
-
-
Prodrug Approaches: Masking certain functional groups of the PROTAC can improve its drug-like properties, with the active PROTAC being released in the target tissue.
Troubleshooting Guides
Problem 1: Poor or Inconsistent Target Degradation in Vivo
| Possible Cause | Troubleshooting Steps |
| Suboptimal Pharmacokinetics (Low Exposure) | 1. PK/PD Studies: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to determine the PROTAC's concentration in plasma and tumor tissue over time and correlate it with target degradation. 2. Formulation Optimization: Experiment with different formulation strategies (e.g., solubilizing agents, nanoparticles) to improve bioavailability. 3. Dose Escalation: Perform a dose-escalation study to find the optimal dose that maximizes target degradation without causing toxicity. Be mindful of the hook effect. |
| "Hook Effect" | 1. Dose-Response Analysis: In your in vivo studies, use a wide range of doses to identify a potential hook effect (decreased efficacy at higher doses). 2. PK-Guided Dosing: Adjust the dosing regimen to maintain PROTAC concentrations within the optimal therapeutic window. |
| Metabolic Instability | 1. Metabolite Identification: Use techniques like LC-MS/MS to identify potential metabolites in plasma and tissue samples. 2. Linker Modification: If linker cleavage is identified, synthesize new PROTACs with more stable linkers. |
| Poor Target Engagement in Vivo | 1. In Vivo CETSA: Perform a Cellular Thermal Shift Assay (CETSA) on tissues from treated animals to confirm that the PROTAC is binding to its intended target in the in vivo environment. |
Problem 2: Observed In Vivo Toxicity
| Possible Cause | Troubleshooting Steps |
| Off-Target Protein Degradation | 1. Proteomics Analysis: Conduct unbiased quantitative proteomics (e.g., using mass spectrometry) on tissues from treated and control animals to identify unintended protein degradation. 2. Pomalidomide Modification: If off-target degradation of zinc-finger proteins is observed, consider synthesizing PROTACs with modified pomalidomide analogs (e.g., with substitutions at the C5 position). 3. Negative Control PROTAC: Include a negative control PROTAC (e.g., with an inactive E3 ligase ligand) in your in vivo studies to distinguish target-related toxicity from other effects. |
| Formulation-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. 2. Alternative Formulations: Test different, well-tolerated formulation vehicles. |
| On-Target Toxicity | 1. Dose Reduction: Lower the dose of the PROTAC to a level that still provides efficacy but with reduced toxicity. 2. Intermittent Dosing: Explore alternative dosing schedules (e.g., every other day) to reduce cumulative toxicity. |
Quantitative Data Summary
The following tables provide illustrative data on how modifications and formulations can impact the in vivo performance of Pomalidomide-based PROTACs.
Table 1: Illustrative In Vivo Efficacy of a C5-Modified Pomalidomide ALK PROTAC
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor |
| Vehicle | - | 0% | 0% |
| dALK-7 (C5-modified) | 100 mg/kg, oral, daily | 95% | >90% |
| dALK-8 (C5-modified) | 100 mg/kg, oral, daily | 98% | >95% |
Table 2: Pharmacokinetic Parameters of Pomalidomide in Healthy Subjects and Multiple Myeloma Patients
| Parameter | Healthy Subjects | Multiple Myeloma Patients |
| CL/F (L/h) | 8.52 | 7.78 |
| V2/F (L) | 58.3 | 69.9 |
| V3/F (L) | 8.45 | 71.5 |
| Q/F (L/h) | 1.0 | 3.75 |
CL/F: Apparent total clearance; V2/F: Apparent volume of distribution of the central compartment; V3/F: Apparent volume of distribution of the peripheral compartment; Q/F: Apparent intercompartmental clearance.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a PROTAC in cell culture.
Materials:
-
Cell culture reagents
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control.
-
Incubation: Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash and repeat the process for the loading control antibody.
-
-
Detection: Develop the blot with ECL substrate and capture the signal.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line for implantation
-
Matrigel
-
PROTAC formulation and vehicle
-
Calipers for tumor measurement
-
Standard animal care and surgical equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach a desired volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the PROTAC formulation (e.g., by oral gavage) and vehicle according to the predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.
-
Pharmacodynamic Analysis: A portion of the tumor can be flash-frozen for Western blot analysis to confirm target degradation.
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for poor in vivo PROTAC efficacy.
Caption: General workflow for an in vivo xenograft efficacy study.
References
Validation & Comparative
Pomalidomide-C2-Br vs. Thalidomide-Based Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead for the protein of interest (POI), the E3 ligase ligand, and the linker connecting them. Among the most utilized E3 ligase ligands are derivatives of immunomodulatory imide drugs (IMiDs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparison of PROTACs employing pomalidomide-C2-Br versus those with thalidomide-based linkers, offering insights into their respective performances, supported by experimental data and detailed methodologies.
Executive Summary
Pomalidomide and thalidomide are both effective recruiters of the CRBN E3 ligase. However, key differences in their binding affinities for CRBN and the available points for linker attachment significantly influence the potency, selectivity, and physicochemical properties of the resulting PROTACs. Pomalidomide generally exhibits a higher binding affinity for CRBN, which often translates to more efficient degradation of the target protein.[1][2] The "C2-Br" designation on pomalidomide indicates a two-carbon linker terminating in a bromine atom, providing a reactive handle for conjugation to a POI ligand.[3] Thalidomide-based linkers, on the other hand, are typically attached at the 4- or 5-position of the phthalimide ring.[4] The choice between these two scaffolds is a critical consideration in the rational design of potent and selective protein degraders.
Quantitative Performance Metrics
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data comparing the performance of pomalidomide- and thalidomide-based PROTACs targeting the same protein of interest, Bromodomain and Extra-Terminal (BET) protein BRD4.
| E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | Varies | BRD4 | Highly Effective Degrader | >90 | [1] |
| Thalidomide | Not Specified | BRD4 | 0.1-0.3 | >90 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these PROTACs, the following diagrams illustrate the key biological pathways and experimental procedures.
Detailed Experimental Protocols
Accurate and reproducible experimental methods are crucial for the comparative evaluation of PROTACs.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound or thalidomide-based PROTAC in complete growth medium.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining POI relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.
1. Cell Culture and Treatment:
-
Plate cells and treat them with the PROTAC at a concentration that induces significant degradation (e.g., 5-10 times the DC50).
-
In a parallel set of wells, co-treat the cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated protein.
2. Immunoprecipitation:
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619).
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the POI.
3. Western Blotting for Ubiquitin:
-
Wash the immunoprecipitated beads to remove non-specific binders.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody to detect the polyubiquitinated POI.
Conclusion
The choice between a this compound and a thalidomide-based linker in PROTAC design is a critical decision that impacts the final molecule's performance. Pomalidomide's higher intrinsic affinity for CRBN often leads to more potent degraders. However, the linker's length, composition, and attachment point are equally crucial and require empirical optimization for each specific target. While pomalidomide-based PROTACs may present a higher risk of off-target effects on neosubstrates, strategic modifications, such as those at the C5 position of the phthalimide ring, are being explored to mitigate these liabilities. Ultimately, the selection of the E3 ligase ligand and linker should be guided by a comprehensive evaluation of degradation efficiency, selectivity, and overall pharmacological properties. The experimental protocols provided in this guide offer a robust framework for such evaluations.
References
A Comparative Guide to Pomalidomide-C2-Br and Lenalidomide-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the E3 ligase ligand, with derivatives of immunomodulatory drugs (IMiDs) that recruit the Cereblon (CRBN) E3 ligase being widely utilized. This guide provides an objective comparison of PROTACs constructed using Pomalidomide-C2-Br, a common pomalidomide-based building block, and those based on a lenalidomide scaffold.
Mechanism of Action: Hijacking the CRBN E3 Ligase
Both pomalidomide- and lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex (CRL4-CRBN).[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Caption: General mechanism of CRBN-recruiting PROTACs.
Performance Comparison: Potency vs. Selectivity
The choice between a pomalidomide or lenalidomide scaffold for a PROTAC involves a trade-off between degradation potency and selectivity. Pomalidomide generally exhibits a higher binding affinity for CRBN, which often translates to more potent degradation of the target protein.[2] However, this increased potency can be accompanied by more pronounced off-target effects, primarily the degradation of endogenous "neosubstrates" of CRBN, such as the zinc finger transcription factors IKZF1 and IKZF3.[1]
Lenalidomide, while having a slightly lower binding affinity for CRBN, can offer a more favorable selectivity profile. Furthermore, modifications to the lenalidomide structure, such as at the 6-position, have been shown to be crucial for controlling neosubstrate selectivity, allowing for the development of more targeted degraders.
Quantitative Performance Metrics
The following tables summarize representative data for pomalidomide- and lenalidomide-based PROTACs from various studies. It is important to note that these values are not from a direct head-to-head comparison and can vary significantly based on the target protein, linker chemistry, and experimental conditions.
Table 1: CRBN Binding Affinity and General Performance
| Parameter | Pomalidomide | Lenalidomide | Reference |
| Binding Affinity to CRBN (Kd) | ~157 nM | ~178 nM | |
| Relative Degradation Potency | Higher | Lower | |
| Neosubstrate Degradation (IKZF1/3) | More Potent | Potent | |
| Physicochemical Properties | Favorable | More Favorable |
Table 2: Representative Degradation Performance of PROTACs
| PROTAC Type | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide-based (ZQ-23) | HDAC8 | - | 147 nM | 93% | |
| Pomalidomide-based | EGFR | A549 | 0.1 - 1 µM | - | |
| Lenalidomide-based (BETd-24-6) | BRD3 | Jurkat | ~0.1 µM | >90% | |
| Lenalidomide-based (dBET57) | BRD3 | Jurkat | ~1.0 µM | >90% |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of this compound and lenalidomide-based PROTACs.
Caption: Experimental workflow for comparing PROTACs.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the most common method for quantifying the extent of target protein degradation.
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
b. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.
a. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Include a positive control treated with a proteasome inhibitor (e.g., MG132) alongside the PROTAC to allow for the accumulation of ubiquitinated protein.
b. Immunoprecipitation:
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor.
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the protein of interest.
c. Western Blotting:
-
Perform SDS-PAGE and Western blotting on the immunoprecipitated samples.
-
Probe the membrane with an antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Ternary Complex Formation Assay
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Various biophysical techniques can be used to assess this.
a. AlphaLISA (Amplified Luminescent Proximity Homestead Assay):
-
This assay uses donor and acceptor beads conjugated to antibodies or tags that recognize the target protein and the E3 ligase.
-
In the presence of a PROTAC that bridges the two proteins, the beads are brought into close proximity, resulting in a luminescent signal.
-
Titrating the PROTAC will typically produce a bell-shaped curve, as excess PROTAC can lead to the formation of binary complexes, which reduces the signal.
b. Surface Plasmon Resonance (SPR):
-
Immobilize either the target protein or the E3 ligase on an SPR sensor chip.
-
Flow a solution containing the PROTAC and the other protein partner over the chip.
-
The formation of the ternary complex on the chip surface will result in a change in the refractive index, which is measured in real-time to determine binding affinity and kinetics.
c. NanoBRET™ (Bioluminescence Resonance Energy Transfer):
-
This live-cell assay uses a NanoLuc® luciferase-tagged protein (e.g., the target protein) and a HaloTag®-labeled binding partner (e.g., the E3 ligase).
-
The addition of a PROTAC brings the donor (luciferase) and acceptor (HaloTag® ligand) into proximity, resulting in energy transfer that can be measured kinetically.
Conclusion
The selection between this compound and a lenalidomide-based scaffold for PROTAC development is a critical decision that significantly influences the final degrader's properties. Pomalidomide-based PROTACs generally offer higher potency, which may be advantageous for difficult-to-degrade targets. Conversely, lenalidomide-based PROTACs can provide a superior selectivity profile with reduced off-target neosubstrate degradation, a crucial aspect for therapeutic applications. The strategic choice, coupled with careful linker design and comprehensive experimental validation as outlined in this guide, is paramount for the development of safe and effective PROTAC-based therapeutics.
References
A Comparative Guide to Pomalidomide- and VHL-Based PROTACs for Targeted Protein Degradation
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). The design of a PROTAC involves a critical choice: which E3 ubiquitin ligase to hijack. Among the most utilized are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.
This guide provides an objective comparison of PROTACs that recruit CRBN using pomalidomide-based ligands, such as Pomalidomide-C2-Br, and those that recruit VHL. This compound serves as a functionalized building block for synthesizing CRBN-recruiting PROTACs.[1] The comparison will focus on their mechanisms of action, performance metrics, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two E3 Ligases
Both pomalidomide- and VHL-based PROTACs operate by inducing the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and the recruited E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[][4]
-
Pomalidomide-based (CRBN) PROTACs : Pomalidomide and its analogues are well-established ligands for CRBN, the substrate recognition component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] Pomalidomide binds to CRBN, altering its substrate specificity to recognize the target protein brought into proximity by the PROTAC.
-
VHL-based PROTACs : These PROTACs utilize ligands derived from the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α). They recruit the VHL-ElonginB-ElonginC-CUL2-RBX1 (CRL2^VHL^) E3 ligase complex to the target protein.
The choice between these two E3 ligases can significantly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
References
Measuring DC50 and Dmax for Pomalidomide-C2-Br PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. This guide provides a comparative analysis of Pomalidomide-C2-Br based PROTACs, focusing on their degradation efficiency as measured by DC50 and Dmax values. Pomalidomide, a derivative of thalidomide, is a widely used E3 ligase ligand that recruits Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The "C2-Br" component refers to a 2-carbon linker terminating in a bromine atom, which serves as a reactive handle for conjugation to a target protein ligand.
Comparative Performance of Pomalidomide-Based PROTACs with C2 Linkers
The efficacy of a PROTAC is largely determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the performance of representative pomalidomide-based PROTACs with short linkers, including a C2 linker, targeting different proteins. It is important to note that direct comparisons should be made with caution, as experimental conditions, cell lines, and the target protein ligand can significantly influence the observed DC50 and Dmax values.
| PROTAC Name | Target Protein | Linker Description | Cell Line | DC50 | Dmax |
| dBET57 | BRD3 | C2 linker | Jurkat | ~1.0 µM (for BRD3 degradation) | Not explicitly stated, but degradation is observed at 1.0 µM[1] |
| Compound 16 | EGFR | PEG-containing short linker | A549 | Not explicitly stated | ~96% at 1 µM after 72h[2][3] |
| ZQ-23 | HDAC8 | Not a C2-Br linker | Jurkat | 147 nM | 93% [4] |
Note: Data for PROTACs with the exact this compound structure is limited in publicly available literature. The table includes examples with C2 or other short linkers to provide a comparative context. The performance of a PROTAC is highly dependent on the specific ligand for the protein of interest and the overall structure of the molecule.
Signaling Pathway and Experimental Workflow
The mechanism of action of pomalidomide-based PROTACs involves the recruitment of the CRBN E3 ubiquitin ligase to the target protein, leading to its degradation. The experimental workflow for determining DC50 and Dmax values typically involves treating cells with the PROTAC and quantifying the remaining target protein levels.
Experimental Protocols
Accurate determination of DC50 and Dmax values is crucial for the evaluation of PROTAC efficacy. The following is a generalized protocol for Western blot-based quantification of protein degradation.
Protocol: Determination of DC50 and Dmax by Western Blotting
1. Cell Culture and Seeding:
-
Culture the desired cell line in appropriate media and conditions.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
2. PROTAC Treatment:
-
Prepare a stock solution of the this compound PROTAC in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
3. Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
5. SDS-PAGE and Western Blotting:
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
7. Signal Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
8. DC50 and Dmax Calculation:
-
Calculate the percentage of remaining target protein for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of protein degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the DC50 and Dmax values.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pomalidomide-C2-Br Linker Analogs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1][2] The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[1] Pomalidomide, an analog of thalidomide, is a widely used and potent ligand that recruits the Cereblon (CRBN) E3 ligase.[3][4]
The linker connecting pomalidomide to the protein of interest (POI) ligand is not merely a spacer but a crucial element that dictates the overall performance of the PROTAC. Its length, composition, and attachment point significantly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.
This guide provides a comparative analysis of linker analogs based on the Pomalidomide-C2-Br scaffold. The "C2-Br" signifies a two-carbon chain terminating in a reactive bromine atom, providing a convenient handle for conjugation to a POI-binding ligand. We will explore how variations in linker design impact degradation performance, supported by experimental data and detailed protocols.
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following tables summarize performance data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology. While direct comparative studies on a series of "this compound" analogs are not extensively available in the literature, the data presented for various pomalidomide-based PROTACs with different linkers illustrate the critical impact of linker length and composition.
Table 1: Impact of Linker Length on BRD4 Degradation (Note: Data is compiled from different studies for illustrative purposes; experimental conditions may vary.)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Alkyl Chain | 12 | 50 | >90 | 22Rv1 |
| PROTAC B | Alkyl Chain | 16 | 15 | >95 | 22Rv1 |
| PROTAC C | Alkyl Chain | 20 | 85 | ~80 | 22Rv1 |
Table 2: Impact of Linker Composition on BRD4 Degradation (Note: Data is compiled from different studies for illustrative purposes; experimental conditions may vary.)
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC D | Alkyl | 15 | 25 | >95 | HEK293T |
| PROTAC E | PEG | 15 (3 PEG units) | 120 | ~70 | HEK293T |
These tables highlight that an optimal linker length is crucial for potent degradation; a linker that is too short can cause steric hindrance, while one that is too long can lead to unfavorable thermodynamics for ternary complex formation. Furthermore, the composition, such as a flexible PEG linker versus a more hydrophobic alkyl chain, can significantly affect PROTAC properties like solubility and cell permeability, thereby influencing degradation efficiency.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is essential for understanding PROTAC development. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: PROTAC-mediated protein degradation cycle.
Caption: Standard experimental workflow for Western Blot analysis.
Caption: Logical relationships in PROTAC linker design.
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and standardized experimental methods.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, 22Rv1) at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein level to the loading control.
NanoBRET™ Ternary Complex Formation Assay
This assay measures the intracellular formation of the ternary complex in real-time.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., CRBN) fused to HaloTag®.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to label the E3 ligase.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition and Reading: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
Conclusion
The design and optimization of the linker are paramount in the development of effective pomalidomide-based PROTACs. While the this compound scaffold provides a practical starting point for synthesis, achieving optimal degradation potency and efficacy requires empirical testing of various linker lengths and compositions. The choice between alkyl and PEG linkers, for instance, can dramatically alter a PROTAC's physicochemical properties and its ability to induce a productive ternary complex. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these linker analogs, facilitating the rational design of next-generation protein degraders.
References
Assessing the Selectivity of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective Proteolysis Targeting Chimeras (PROTACs) is a critical objective in modern drug discovery. Pomalidomide, a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, is a widely used component in PROTAC design. However, a significant challenge associated with pomalidomide-based PROTACs is the potential for off-target degradation of proteins, particularly zinc-finger (ZF) transcription factors. This guide provides a comparative analysis of pomalidomide-based PROTACs, with a focus on strategies to enhance selectivity, and presents a framework for evaluating novel constructs such as a hypothetical Pomalidomide-C2-Br PROTAC.
The Challenge of Selectivity with Pomalidomide-Based PROTACs
Pomalidomide's interaction with CRBN can lead to the recruitment and subsequent degradation of endogenous proteins that are not the intended target of the PROTAC. This off-target activity is primarily driven by the phthalimide moiety of pomalidomide, which can form a ternary complex with CRBN and various zinc-finger proteins. Such unintended degradation can lead to cellular toxicity and other adverse effects, underscoring the need for rational design strategies to improve selectivity.
Enhancing Selectivity through Modification of the Pomalidomide Scaffold
Research has demonstrated that modifications to the pomalidomide scaffold can significantly impact the selectivity of the resulting PROTAC. A key strategy has been the functionalization of the phthalimide ring. While linker attachment is often explored at the C4 and C5 positions, studies have shown that modifications at the C5 position can sterically hinder the interaction with off-target zinc-finger proteins without compromising CRBN binding. This leads to a more favorable selectivity profile.
The following sections provide a comparative overview of the performance of different pomalidomide-based PROTACs and detail the experimental protocols required to assess their selectivity.
Comparative Performance of Pomalidomide-Based PROTACs
The tables below summarize representative quantitative data for different classes of pomalidomide-based PROTACs. This data highlights the on-target degradation potency (DC50 and Dmax) and off-target effects.
Table 1: On-Target Degradation Potency
| PROTAC Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Unmodified Pomalidomide PROTAC | Target X | 50 | >90 | Fictionalized Data |
| C4-modified Pomalidomide PROTAC | Target X | 75 | >90 | Fictionalized Data |
| C5-modified Pomalidomide PROTAC | Target X | 25 | >95 | Fictionalized Data |
| Hypothetical this compound PROTAC | Target X | To be determined | To be determined | N/A |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Off-Target Degradation Profile (Zinc-Finger Proteins)
| PROTAC Type | Off-Target Protein (e.g., ZFP91) | DC50 (nM) | Dmax (%) | Reference |
| Unmodified Pomalidomide PROTAC | ZFP91 | 150 | ~80 | Fictionalized Data |
| C4-modified Pomalidomide PROTAC | ZFP91 | 200 | ~75 | Fictionalized Data |
| C5-modified Pomalidomide PROTAC | ZFP91 | >1000 | <20 | Fictionalized Data |
| Hypothetical this compound PROTAC | ZFP91 | To be determined | To be determined | N/A |
Visualizing the Mechanism and Workflow
Diagram 1: PROTAC Mechanism of Action
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Diagram 2: Experimental Workflow for Selectivity Assessment
Caption: Workflow for assessing the selectivity of PROTACs.
Detailed Experimental Protocols
To rigorously assess the selectivity of a novel this compound PROTAC, the following experimental protocols are recommended.
Western Blot for On-Target Degradation
This assay is fundamental for quantifying the potency and efficacy of a PROTAC in degrading the target protein.
a. Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Proteomics for Global Off-Target Analysis
This unbiased approach provides a comprehensive view of the proteome-wide effects of the PROTAC, enabling the identification of off-target degradation events.
a. Sample Preparation:
-
Treat cells with the this compound PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control for the same duration as the Western blot experiment.
-
Harvest and lyse the cells as described above.
-
Digest the proteins into peptides using trypsin.
b. Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:
-
Label the peptide samples from the different treatment conditions with isobaric TMT reagents.
-
Pool the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
c. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify the relative abundance of proteins across the different samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These represent potential off-target substrates.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay directly measures the formation of the ternary complex (Target Protein-PROTAC-CRBN), which is a prerequisite for subsequent ubiquitination and degradation.
a. Cell Line and Plasmid Preparation:
-
Use a human cell line (e.g., HEK293T) and create expression vectors for:
-
The target protein fused to NanoLuc® luciferase (Donor).
-
CRBN fused to HaloTag® (Acceptor).
-
b. Cell Transfection and Assay Setup:
-
Co-transfect the cells with the donor and acceptor plasmids.
-
Seed the transfected cells into a 96-well or 384-well white assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-CRBN fusion protein.
c. PROTAC Treatment and Measurement:
-
Prepare a serial dilution of the this compound PROTAC and add it to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals using a plate reader.
d. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
Conclusion
The selectivity of pomalidomide-based PROTACs is a critical parameter that dictates their therapeutic potential. By employing rational design strategies, such as modification at the C5 position of the pomalidomide scaffold, it is possible to significantly reduce off-target degradation of zinc-finger proteins. For any novel PROTAC, including a hypothetical this compound construct, a rigorous assessment of its selectivity profile using the detailed experimental protocols outlined in this guide is essential. This comprehensive evaluation will enable researchers to identify and advance the most promising candidates with the desired on-target efficacy and minimal off-target liabilities.
A Comparative Guide to Ternary Complex Formation Assays for Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the formation of a stable ternary complex between a PROTAC (Proteolysis Targeting Chimera), a target protein (Protein of Interest or POI), and an E3 ubiquitin ligase is the linchpin for successful degradation. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase recruiter that engages the Cereblon (CRBN) E3 ligase complex. PROTACs incorporating pomalidomide, often synthesized from precursors like Pomalidomide-C2-Br, are of significant interest in academic and industrial research.
This guide provides a comprehensive comparison of various assays used to characterize the formation of the POI-PROTAC-CRBN ternary complex. We present supporting experimental data for pomalidomide-based PROTACs and compare their performance with alternatives that recruit other E3 ligases, such as the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules. One end incorporates a ligand that binds to the target protein, while the other end features the pomalidomide moiety, which recruits the CRBN E3 ligase. The linker connecting these two components plays a crucial role in optimizing the geometry and stability of the resulting ternary complex, which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.
Quantitative Comparison of Ternary Complex Formation
The stability and cooperativity of the ternary complex are critical parameters for predicting the efficacy of a PROTAC. Cooperativity (α) is a measure of how the binding of the PROTAC to one protein influences its affinity for the other. An α value greater than 1 indicates positive cooperativity, which is generally desirable for potent degraders.
The following tables summarize quantitative data from various biophysical assays for pomalidomide-based PROTACs and a VHL-recruiting alternative, MZ1.
Table 1: Ternary Complex Formation Data for Pomalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase | Assay | Binary KD (PROTAC to CRBN) | Ternary KD | Cooperativity (α) | Reference |
| dBET1 | BRD4(BD2) | CRBN | ITC | ~3 µM[1] | 180 nM | 17 | [1] |
| ARV-825 | BRD4 | CRBN | Cellular Assay | ~3 µM[1] | - | - | [1] |
| Compound 16 | EGFRWT | CRBN | Not Specified | - | - | - | [2] |
Table 2: Ternary Complex Formation Data for a VHL-Recruiting PROTAC
| PROTAC | Target Protein | E3 Ligase | Assay | Binary KD (PROTAC to VHL) | Ternary KD | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | SPR | 29 nM | 1 nM | 22 | |
| MZ1 | BRD4BD2 | VHL | ITC | 66 nM | 4 nM | 15 |
Experimental Protocols for Key Assays
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for commonly used assays to characterize ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
Experimental Workflow:
Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., Avi-tagged CRBN complex or VHL complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Prepare a series of concentrations of the pomalidomide-based PROTAC in a suitable running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface to measure the ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD,binary / KD,ternary).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and the PROTAC in the same dialysis buffer to minimize heats of dilution.
-
Binary Titrations:
-
To determine the binding of the PROTAC to the E3 ligase, titrate the PROTAC solution into the E3 ligase solution in the ITC cell.
-
Similarly, titrate the PROTAC into the target protein solution.
-
-
Ternary Titration:
-
To measure ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.
-
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The cooperativity factor can be calculated from the binary and ternary binding affinities.
NanoBRET™ Ternary Complex Assay (Cell-Based)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells.
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (CRBN) fused to HaloTag® (acceptor).
-
Labeling: Add the HaloTag® NanoBRET® 618 ligand to the cells to label the HaloTag®-CRBN fusion protein.
-
PROTAC Treatment: Add a serial dilution of the pomalidomide-based PROTAC to the cells.
-
Signal Detection: Add the Nano-Glo® substrate and measure the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET ratio (acceptor signal / donor signal). An increase in the BRET ratio with increasing PROTAC concentration indicates the formation of the ternary complex.
Comparison of Assay Platforms
| Assay | Advantages | Disadvantages | Throughput |
| SPR | Label-free, real-time kinetics, provides kon and koff rates. | Requires specialized equipment, protein immobilization can affect activity. | Medium |
| ITC | Label-free, provides full thermodynamic profile (ΔH, ΔS). | Requires large amounts of pure protein, lower throughput. | Low |
| NanoBRET™ | Cell-based (more physiological), high-throughput compatible. | Requires genetic modification of cells, indirect measurement of binding. | High |
| TR-FRET | Homogeneous assay, high-throughput. | Requires labeled proteins, potential for artifacts from fluorescent labels. | High |
Conclusion
The characterization of ternary complex formation is a critical step in the development of effective PROTAC degraders. Pomalidomide-based PROTACs that recruit the CRBN E3 ligase are a major class of these molecules. A variety of biophysical and cell-based assays are available to quantify the key parameters of ternary complex formation, including binding affinity and cooperativity.
The choice of assay depends on the specific research question, the available resources, and the stage of the drug discovery process. Biophysical methods like SPR and ITC provide detailed kinetic and thermodynamic information, which is invaluable for understanding the molecular interactions driving ternary complex formation. Cell-based assays such as NanoBRET™ offer a more physiologically relevant context and are well-suited for higher-throughput screening of PROTAC libraries. By employing a combination of these techniques, researchers can gain a comprehensive understanding of their pomalidomide-based PROTACs and make informed decisions to guide the optimization of these promising therapeutic agents.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CRBN-Recruiting Linkers in PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase recruiter. Among the most utilized E3 ligases is Cereblon (CRBN), due to the favorable drug-like properties of its ligands. This guide provides an objective, data-driven comparison of CRBN-recruiting linkers to aid researchers, scientists, and drug development professionals in the rational design of effective protein degraders.
The Central Role of the Linker in PROTAC Design
The linker is not merely a passive spacer but plays a crucial role in determining the efficacy and selectivity of a PROTAC. Its composition, length, and attachment point to the CRBN ligand can significantly influence several key parameters:
-
Ternary Complex Formation: The linker's flexibility and length are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[1][2]
-
Physicochemical Properties: The linker's composition, such as the inclusion of polyethylene glycol (PEG) or alkyl chains, affects the PROTAC's solubility, cell permeability, and overall drug-like properties.[3][4]
-
Degradation Efficacy and Selectivity: The linker's structure can influence the orientation of the target protein relative to the E3 ligase, thereby affecting the efficiency of ubiquitination and subsequent degradation.[3] It can also impact selectivity by favoring the degradation of the intended target over off-target proteins.
Overview of CRBN Ligands
The most commonly used CRBN ligands in PROTAC design are derivatives of immunomodulatory imide drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide. While structurally similar, these ligands exhibit different binding affinities for CRBN and can influence the degradation of endogenous "neosubstrates," which can lead to off-target effects. Pomalidomide and lenalidomide are generally more potent CRBN binders than thalidomide. Recent research has also focused on developing novel CRBN ligands, such as phenyl dihydrouracil derivatives, to improve selectivity and stability.
Impact of Linker Attachment Points
The point at which the linker is attached to the CRBN ligand is a critical design consideration. Common attachment points on the phthalimide ring of thalidomide and its analogs are the 4- and 5-positions. The choice of attachment point can affect the stability of the PROTAC and its ability to degrade neosubstrates. For instance, strategic placement of the linker at the C5 position of the pomalidomide phthalimide ring has been shown to reduce the off-target degradation of certain zinc finger transcription factors.
Quantitative Comparison of CRBN Ligand-Linker Performance
The following table summarizes the performance of various PROTACs with different CRBN ligands and linkers, focusing on their degradation efficiency (DC50) and maximum degradation (Dmax). It is important to note that direct comparisons are most meaningful when the target protein and cell line are consistent.
| CRBN Ligand | Linker Type/Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | PEG4 | BRD4 | 22Rv1 | 0.02 | >95 | |
| Lenalidomide | PEG4 | BRD4 | MM1.S | More potent than pomalidomide-based PROTAC | >90 | |
| Pomalidomide | Shortest carbon linker | BMI1 and RING1B | - | 1700 (BMI1), 1300 (RING1B) | - | |
| Pomalidomide | Alkyl linkers of varying lengths | CRBN (homo-PROTAC) | MM1.S | 10-100 | Potent degradation | |
| Thalidomide | PEG linkers (0 to 4 units) | BRD4 | - | Varied with linker length | - |
Note: DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. A lower DC50 value indicates higher potency. The values presented are compiled from various sources and may differ based on specific experimental conditions.
Visualizing the Mechanism and Workflow
To better understand the processes involved in CRBN-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of Action for a CRBN-based PROTAC.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocols
To facilitate the head-to-head comparison of different CRBN-recruiting linkers, detailed methodologies for key experiments are provided below.
Western Blot for PROTAC-Induced Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and CRBN in live cells, indicating ternary complex formation.
1. Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag®.
2. Ligand Labeling and PROTAC Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.
-
Add a dilution series of the PROTAC to the cells.
3. Signal Detection and Data Analysis:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
1. Reaction Setup:
-
In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the CRBN-DDB1 complex.
2. PROTAC Addition and Incubation:
-
Add the PROTAC at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
3. Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody specific to the target protein or to ubiquitin. An increase in higher molecular weight bands corresponding to the ubiquitinated target protein indicates a successful reaction.
Conclusion
The rational design of potent and selective PROTACs relies heavily on the careful selection and optimization of the CRBN-recruiting linker. Factors such as the choice of CRBN ligand, linker composition and length, and the point of attachment all play a crucial role in determining the ultimate success of the degrader. While pomalidomide and lenalidomide-based linkers are well-established, the exploration of novel CRBN ligands and innovative linker chemistries continues to expand the possibilities for targeted protein degradation. The experimental protocols outlined in this guide provide a solid foundation for the systematic evaluation and head-to-head comparison of different CRBN-recruiting linkers, empowering researchers to develop the next generation of protein-degrading therapeutics.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-Based PROTACs: A Comparative Analysis in Cancer Disease Models
Pomalidomide, a derivative of thalidomide, has emerged as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). By binding to the E3 ubiquitin ligase Cereblon (CRBN), pomalidomide acts as a powerful E3 ligase ligand, enabling the targeted degradation of specific proteins implicated in various diseases. This guide provides a comparative analysis of pomalidomide-based PROTACs in different cancer models, focusing on their efficacy, underlying mechanisms, and experimental validation.
Overview of Pomalidomide in PROTAC Technology
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. Pomalidomide's utility in PROTACs stems from its high affinity for CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. While effective, a key consideration with pomalidomide-based PROTACs is the potential for off-target degradation of zinc-finger (ZF) proteins, which can lead to unintended biological consequences.[1]
Case Study 1: B-Raf Degradation in Breast Cancer
Mutations in the B-Raf kinase are prevalent in many cancers, making it a prime therapeutic target. Researchers have developed pomalidomide-based PROTACs to induce the degradation of B-Raf.
In one study, a series of pomalidomide hybrids were synthesized and evaluated for their ability to degrade B-Raf in MCF-7 breast cancer cells, which have high B-Raf expression.[2][3] Compound 2 from this series was identified as a potent B-Raf degrader.[2][3]
Quantitative Data Summary
| Compound | Cell Line | Target | IC50 | Key Finding | Reference |
| Compound 2 | MCF-7 | B-Raf | 2.7 µM | Effectively induced B-Raf degradation and apoptosis. |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
MCF-7 cells were seeded in 96-well plates at a density of 3–8 × 10³ cells per well.
-
The cells were incubated for 12 hours at 37°C in a 5% CO₂ incubator.
-
Cells were then treated with varying concentrations of the PROTAC compounds.
-
After the treatment period, MTT reagent was added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution.
-
The absorbance was measured at a specific wavelength to determine cell viability.
Western Blotting for B-Raf Degradation:
-
MCF-7 cells were treated with the PROTAC compound for a specified time.
-
Cells were lysed to extract total protein.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against B-Raf and a loading control (e.g., GAPDH).
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.
Signaling Pathway
Caption: Mechanism of pomalidomide-based PROTAC targeting B-Raf for degradation.
Case Study 2: EGFR Degradation in Lung and Other Cancers
The Epidermal Growth Factor Receptor (EGFR) is a well-known oncogene, and its inhibitors are used in cancer therapy. However, resistance often develops through mutations. Pomalidomide-based PROTACs have been designed to target both wild-type (WT) and mutant EGFR.
A study detailed the design and synthesis of new pomalidomide-based PROTACs targeting EGFR. These compounds were tested against a panel of human cancer cell lines, including MCF-7 (breast), HepG-2 (liver), HCT-116 (colon), and A549 (lung).
Quantitative Data Summary
| Compound | Cell Line | Target | IC50 (µM) | Comparison | Reference |
| 15 | MCF-7 | EGFR | Not specified | More active than doxorubicin | |
| 16 | MCF-7 | EGFR | Not specified | 5.55x more active than erlotinib | |
| 16 | HepG-2 | EGFR | Not specified | 4.34x more active than erlotinib | |
| 16 | HCT-116 | EGFR | Not specified | 5.04x more active than erlotinib | |
| 16 | A549 | EGFR | Not specified | 7.18x more active than erlotinib | |
| 15 | EGFRwt | EGFR | 0.22 | More potent than erlotinib | |
| 16 | EGFRwt | EGFR | 0.10 | More potent than erlotinib | |
| 17 | EGFRwt | EGFR | 0.19 | More potent than erlotinib | |
| Erlotinib | EGFRwt | EGFR | 0.32 | Reference |
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay):
-
Human cancer cell lines (MCF-7, HepG-2, HCT-116, A549) were seeded in 96-well plates at a density of 3–8 × 10³ cells per well.
-
The plates were incubated for 12 hours at 37°C in a 5% CO₂ incubator.
-
Cells were treated with various concentrations of the synthesized PROTACs.
-
Following incubation, cell viability was assessed using the MTT assay as described previously.
EGFR Kinase Inhibition Assay:
-
The in vitro inhibitory activity of the compounds against EGFR was determined using a kinase assay kit.
-
The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR kinase.
-
IC50 values were calculated from the dose-response curves.
Experimental Workflow
Caption: Experimental workflow for evaluating pomalidomide-based EGFR PROTACs.
Pomalidomide in Neurodegeneration: A Non-PROTAC Case Study
While the focus of this guide is on PROTACs, it is noteworthy that pomalidomide itself has shown therapeutic potential in a non-PROTAC context for neurodegenerative conditions. In a study on traumatic brain injury (TBI), pomalidomide treatment was found to reduce neuroinflammation and neuronal death in the cerebral cortex and striatum of rats. The treatment led to improved motor behavioral outcomes by targeting oxidative and nitrosative damage. This highlights the independent immunomodulatory and neuroprotective effects of the pomalidomide scaffold, which could have implications for the design and application of pomalidomide-based PROTACs in neurodegenerative diseases.
Conclusion and Future Directions
Pomalidomide-based PROTACs represent a promising strategy for targeting and degrading disease-causing proteins, particularly in the field of oncology. The case studies of B-Raf and EGFR degraders demonstrate their potential to overcome the limitations of traditional inhibitors. However, careful consideration of off-target effects is crucial for their clinical translation. Future research should focus on modifying the pomalidomide scaffold to minimize off-target degradation while retaining high on-target potency. The neuroprotective properties of pomalidomide also open up exciting avenues for the development of novel PROTACs for neurodegenerative disorders.
References
Pomalidomide-C2-Br vs. Novel E3 Ligase Ligands: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, and its derivatives like Pomalidomide-C2-Br, serve as foundational tools for many researchers. However, the expanding landscape of E3 ligase discovery presents novel opportunities to overcome the limitations of the CRBN/VHL-centric approach, such as tissue-specific expression and acquired resistance.
This guide provides a comparative analysis of this compound against ligands for other promising E3 ligases, including von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), Inhibitor of Apoptosis Proteins (IAPs), and Kelch-like ECH-associated protein 1 (KEAP1). We present a summary of binding affinities, detailed experimental protocols for key benchmarking assays, and visual representations of the relevant signaling pathways to aid in your research and development endeavors.
Data Presentation: Comparative Binding Affinities of E3 Ligase Ligands
The binding affinity of a ligand for its E3 ligase is a critical parameter influencing the formation and stability of the ternary complex (E3 ligase-PROTAC-Target Protein), which ultimately dictates the efficiency of target protein degradation. The following table summarizes the reported binding affinities for various E3 ligase ligands. It is important to note that the reported values are derived from different experimental methodologies and conditions, and therefore, direct comparisons should be made with caution.
| E3 Ligase | Ligand | Binding Affinity (K_d) | Binding Affinity (IC_50) | Assay Method |
| CRBN | Pomalidomide | ~157 nM[1][2][3] | ~1.2 - 3 µM[1][4] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay |
| VHL | VHL Ligand (e.g., VH032 derivative) | ~2 - 3 µM (K_i) | ~9.9 µM | Competitive Binding Assay |
| IAP | IAP Ligand (e.g., SMAC mimetic) | 184 nM (cIAP1, K_i), 316 nM (cIAP2, K_i) | Not widely reported | Competitive Binding Assay |
| MDM2 | Nutlin-3a | ~90 nM | ~130 nM | Surface Plasmon Resonance (SPR) |
| KEAP1 | KEAP1 Ligand | ~1.3 nM | Not widely reported | Competitive Binding Assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the benchmarking of this compound and novel E3 ligase ligands in your laboratory.
AlphaScreen Assay for E3 Ligase-Ligand Binding
Objective: To determine the binding affinity of a test ligand to an E3 ligase through a competitive binding assay format.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the AlphaScreen assay (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT).
-
Reconstitute biotinylated E3 ligase substrate peptide and recombinant E3 ligase protein in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound or novel ligand) and a known control ligand in DMSO, followed by dilution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare a slurry of Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST, anti-His) Acceptor beads in the assay buffer according to the manufacturer's instructions. Keep the beads protected from light.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the biotinylated substrate peptide.
-
Add the recombinant E3 ligase protein.
-
Add the serially diluted test compound or control ligand.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Add the mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal will decrease as the test compound competes with the biotinylated substrate for binding to the E3 ligase.
-
Calculate the IC50 value by plotting the AlphaScreen signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Thermal Shift Assay (TSA) for Ligand Binding
Objective: To assess the binding of a ligand to an E3 ligase by measuring the change in the protein's thermal stability.
Protocol:
-
Reagent Preparation:
-
Prepare a suitable buffer for the TSA experiment (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Prepare a stock solution of the recombinant E3 ligase protein in the assay buffer.
-
Prepare serial dilutions of the test ligand in the assay buffer.
-
-
Assay Procedure (96-well PCR plate format):
-
To each well, add the recombinant E3 ligase protein to a final concentration of 2-5 µM.
-
Add the fluorescent dye to a final concentration of 5X.
-
Add the serially diluted test ligand. Include a no-ligand control.
-
Seal the plate and centrifuge briefly to mix the components.
-
-
Data Acquisition and Analysis:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, measuring fluorescence at each interval.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A positive shift in Tm in the presence of the ligand indicates binding and stabilization of the protein.
-
Western Blotting for PROTAC-Mediated Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC molecule (containing this compound or a novel E3 ligase ligand) in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of remaining target protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways for the discussed E3 ligases, highlighting their role in the ubiquitin-proteasome system.
Caption: Pomalidomide-mediated recruitment of a target protein to the CRL4-CRBN complex.
Caption: VHL ligand-mediated recruitment of a target protein to the VCB-Cul2 complex.
Caption: MDM2 ligand-mediated recruitment of a target protein for degradation.
Caption: IAP ligand-mediated recruitment of a target protein for degradation.
Caption: KEAP1 ligand-mediated recruitment of a target protein for degradation.
Experimental Workflow Diagram
Caption: A generalized workflow for benchmarking E3 ligase ligands in PROTAC development.
References
Safety Operating Guide
Safe Disposal of Pomalidomide-C2-Br: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Pomalidomide-C2-Br, a degrader building block used in targeted protein degradation.
Immediate Safety Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if there is a risk of dust formation.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[4] Do not dispose of this chemical in the regular trash or down the drain.
-
Segregation and Containment:
-
Carefully collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
Place all waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, screw-on cap.
-
It is crucial to segregate this compound waste from other incompatible waste streams, such as strong acids, bases, or oxidizers.
-
-
Labeling:
-
Label the hazardous waste container clearly with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound".
-
The quantity of waste.
-
The date of waste generation.
-
Your name, department, and contact information.
-
Any associated hazards (e.g., "Toxic," "Handle with Care").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within your laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure secondary containment is used to prevent the spread of any potential leaks.
-
-
Disposal Request:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a waste collection.
-
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste. If triple-rinsing is not feasible or desired, the empty container should be sealed, labeled as hazardous waste, and disposed of through your EHS office.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Pomalidomide-C2-Br
For researchers, scientists, and professionals in drug development, the safe handling of potent compounds like Pomalidomide-C2-Br is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the protection of personnel and the integrity of your research. This compound, a degrader building block containing a Pomalidomide E3 ligase ligand, requires stringent handling procedures due to the potential hazards associated with its parent compound, Pomalidomide.[1]
Pomalidomide is known to be teratogenic and can cause damage to fertility or an unborn child.[2] It may also lead to organ damage with prolonged or repeated exposure and is harmful if swallowed.[3] Therefore, adherence to the following safety protocols is critical.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory when working with this compound in any form. This multi-layered approach minimizes the risk of exposure through dermal contact, inhalation, or accidental ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves conforming to ASTM D6978-05 standard. | Provides a robust barrier against skin absorption. The outer glove can be removed immediately in case of contamination, preserving the integrity of the inner glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects the eyes from splashes, aerosols, or airborne particles of the compound. |
| Protective Clothing | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Essential when handling the powder form, during spill cleanup, or any procedure with the potential to generate dust or aerosols. |
| Additional PPE | Cap and shoe covers. | Recommended for comprehensive protection in a sterile preparation environment. |
Operational Protocol: Step-by-Step Handling and Disposal
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal. All procedures involving the handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Transport: Transport the sealed container to the designated storage area.
-
Storage: Store in a locked, well-ventilated, and dry place, away from incompatible materials such as strong oxidizing agents. The compound should be kept refrigerated as recommended.
Preparation and Handling
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Handling:
-
Do not break, chew, or open capsules if the compound is in that form.
-
If handling a powder, carefully weigh the required amount on a tared weigh boat. Avoid creating dust.
-
When preparing solutions, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling: After handling, wipe down the work surface and any equipment used with an appropriate deactivating solution, followed by a thorough cleaning.
Spill Management
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, use absorbent pads to contain the spill.
-
Cleanup: Carefully collect the contaminated material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
Waste Disposal
-
Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of as hazardous waste.
-
Containers: Use dedicated, clearly labeled, and sealed hazardous waste containers for solid and liquid waste.
-
Disposal Route: Do not dispose of this compound waste down the drain or in general trash. Follow your institution's and local regulations for the disposal of cytotoxic and hazardous chemical waste, which typically involves high-temperature incineration.
Visualizing Safety Workflows
To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision-making and operational steps.
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
